Pseudosaccharin chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEJRJPHNPIURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205255 | |
| Record name | Pseudosaccharin chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-19-1 | |
| Record name | Pseudosaccharin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudosaccharin chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14628 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Pseudosaccharin chloride | |
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| Record name | Pseudosaccharin chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2-benzothiazole 1,1-dioxide | |
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| Record name | PSEUDOSACCHARIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AYD6UVV3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pseudosaccharin Chloride: A Comprehensive Technical Guide
An In-depth Exploration of the History, Synthesis, Properties, and Applications of a Versatile Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudosaccharin chloride, chemically known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a highly reactive and versatile heterocyclic compound. First synthesized in the late 19th century, it has emerged as a significant building block in organic synthesis, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and detailed experimental protocols for the synthesis of this compound. It further delves into its physicochemical properties, spectral characterization, and its application in the synthesis of biologically active molecules, with a focus on its role in drug discovery and development.
Introduction: A Historical Perspective
The journey of this compound begins with the discovery of saccharin, the first commercially successful artificial sweetener, by Constantin Fahlberg and Ira Remsen in 1879. The inherent stability of the benzisothiazole ring in saccharin spurred further investigation into its derivatives. This compound was originally prepared by Jesurum.[1] It is also referred to as 3-Chloro-psi-saccharin or 3-chlorobenzo[d]isothiazole 1,1-dioxide.[2][3]
Initially, its primary application was as a reagent for the identification and derivatization of primary and secondary alcohols, due to the ease with which it forms crystalline derivatives with convenient melting points.[1] However, its utility has since expanded significantly, with modern applications focusing on its role as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Its importance is underscored by its use in the preparation of compounds with elastase inhibitory activity, highlighting its relevance to drug development professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide | [2] |
| Synonyms | This compound, 3-Chloro-psi-saccharin | [2][3] |
| CAS Number | 567-19-1 | [2] |
| Molecular Formula | C₇H₄ClNO₂S | [2] |
| Molecular Weight | 201.63 g/mol | [2] |
| Appearance | Almost white to colorless solid/crystals | [1] |
| Melting Point | 141-144 °C | [1] |
| Solubility | Insoluble in water; Soluble in benzene, dichloroethane, toluene | [1][4] |
| InChI | InChI=1S/C7H4ClNO2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H | [2] |
| SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl | [2] |
Synthesis of this compound: Experimental Protocols
The most common and historically significant method for the synthesis of this compound involves the chlorination of saccharin. Several chlorinating agents have been employed, with phosphorus pentachloride being the most traditional.
Synthesis using Phosphorus Pentachloride
This method, adapted from the originally described procedures, yields this compound through the reaction of saccharin with phosphorus pentachloride.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize evolved hydrogen chloride, combine one molar equivalent of saccharin with slightly over one molar equivalent of phosphorus pentachloride.
-
Gently heat the mixture to initiate the reaction. The reaction is typically exothermic and will proceed with the evolution of hydrogen chloride gas.
-
Once the initial reaction subsides, heat the flask to 175 °C for 1.5 hours.
-
At the end of the heating period, apply suction to the apparatus to remove the phosphorus oxychloride byproduct.
-
The resulting solid product is then pressed on a porous plate to remove any remaining liquid impurities.
-
For further purification, the crude product can be recrystallized from benzene or toluene to yield an almost white crystalline solid. A yield of approximately 80% can be expected.[1]
Synthesis using Thionyl Chloride and DMF
An alternative and often milder method utilizes thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add saccharin (1,2-benzisothiazol-3-one) (0.5 mol), N,N-dimethylformamide (0.75 mol), and chlorobenzene (100.0 g) as a solvent.
-
Stir the mixture and maintain the temperature between 70 °C and 80 °C.
-
Slowly add thionyl chloride (0.6 mol) dropwise over a period of 1 hour.
-
After the addition is complete, maintain the reaction mixture at the same temperature and continue stirring for 8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any unreacted thionyl chloride.
-
The crude product can be purified by vacuum distillation.
Spectral Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
| Technique | Observed Data and Interpretation |
| ¹H NMR | The ¹H NMR spectrum of this compound in CDCl₃ is expected to show complex multiplets in the aromatic region (approximately δ 7.8-8.2 ppm) corresponding to the four protons on the benzene ring. |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the seven carbon atoms. The aromatic carbons will appear in the range of δ 120-140 ppm. The carbon bearing the chlorine atom (C3) and the quaternary carbon of the fused ring system will also be present. |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands. Key peaks include those for the C=C stretching of the aromatic ring (around 1600 cm⁻¹), the S=O stretching of the sulfone group (typically two strong bands around 1350 cm⁻¹ and 1180 cm⁻¹), and the C-Cl stretching vibration. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 201 and an M+2 peak at m/z 203 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns may involve the loss of SO₂ or Cl. |
Chemical Reactivity and Applications in Drug Discovery
This compound is a valuable electrophile, with the chlorine atom at the 3-position being susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in organic synthesis.
Reaction with Amines: Synthesis of Pseudosaccharin Amines
A prominent application of this compound is its reaction with primary and secondary amines to yield N-substituted pseudosaccharin derivatives. These reactions typically proceed via a nucleophilic addition-elimination mechanism.
General Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as dioxane.
-
Add the desired amine to the solution. The reaction can be carried out at room temperature or with gentle heating (reflux).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve filtration to remove any amine hydrochloride salt formed, followed by solvent evaporation.
-
The resulting pseudosaccharin amine derivative can be purified by recrystallization or column chromatography.
This reaction has been utilized to synthesize a library of pseudosaccharin amines, some of which have been identified as reversible inhibitors of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases.[5] This highlights the potential of this compound as a scaffold in the design of novel therapeutic agents.
Derivatization of Alcohols
As mentioned earlier, this compound reacts with alcohols to form stable, crystalline O-alkylsaccharin derivatives.[1] This reaction is useful for the characterization and identification of unknown alcohols.
Visualizing the Synthesis and Reactivity
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of this compound from Saccharin.
Caption: Synthesis of Pseudosaccharin Amines.
Conclusion
This compound, a derivative of the well-known sweetener saccharin, has a rich history and continues to be a compound of significant interest to the scientific community. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for organic chemists. For researchers and professionals in drug development, this compound offers a robust scaffold for the creation of novel molecules with therapeutic potential. This guide has provided a detailed overview of its history, synthesis, properties, and applications, serving as a comprehensive resource for those working with this important chemical entity.
References
An In-depth Technical Guide to the Synthesis of Pseudosaccharin Chloride from Saccharin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) from saccharin. This compound is a valuable reagent and a key building block in the synthesis of various biologically active molecules and saccharin derivatives. This document details the prevalent synthetic methodology utilizing phosphorus pentachloride (PCl₅), presenting quantitative data, a step-by-step experimental protocol, and a visual representation of the chemical transformation. The information is intended to equip researchers with the necessary knowledge for the successful laboratory-scale preparation of this important compound.
Reaction Overview
The conversion of saccharin to this compound is a nucleophilic substitution reaction at the carbonyl carbon. The lactam group within the saccharin molecule is transformed into a chloro-substituted imine functionality. The most robust and widely reported method for this transformation involves the reaction of saccharin with phosphorus pentachloride (PCl₅).
In this reaction, saccharin is treated with PCl₅, typically with heating. The reaction proceeds via the chlorination of the carbonyl group, yielding this compound and the byproducts phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). Careful control of the reaction temperature is crucial, as elevated temperatures (e.g., 180°C and above) can promote the formation of an undesired byproduct, o-cyanophenylsulfonyl chloride, through a ring-opening rearrangement.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound using phosphorus pentachloride, compiled from cited literature.
| Parameter | Value | Notes | Reference |
| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) | --- | [1][2] |
| Molar Ratio | ~1:1.1 (Saccharin:PCl₅) | A slight excess of PCl₅ is preferred over older methods that used a 1:2 ratio. | [1] |
| Reaction Temperature | 175°C | Heating above this may increase byproduct formation. | [1] |
| Reaction Time | 1.5 hours | After initial gentle heating until the reaction subsides. | [1] |
| Product Yield | ~80% | After purification. | [1] |
| Melting Point | 141-144°C | After recrystallization from benzene. | [1] |
| Byproduct Formation | 30-35% o-cyanophenylsulfonyl chloride | Observed when the reaction is conducted at 180°C. |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from saccharin using phosphorus pentachloride.
3.1 Materials and Equipment
-
Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)
-
Phosphorus pentachloride (PCl₅)
-
Toluene or Benzene (for recrystallization)
-
Round-bottom flask
-
Reflux condenser with a gas outlet/drying tube
-
Heating mantle or oil bath
-
Vacuum source for distillation/removal of byproduct
-
Porous plate or Büchner funnel setup for filtration
-
Standard laboratory glassware
-
Personal Protective Equipment (Safety goggles, lab coat, chemical-resistant gloves)
3.2 Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask, combine saccharin and a slight molar excess (approximately 1.1 equivalents) of phosphorus pentachloride.
-
Initial Reaction: Gently heat the flask using a heating mantle or oil bath. The solid mixture will begin to react and liquefy. Continue gentle heating until the initial, vigorous reaction subsides.[1]
-
Heating under Reflux: Once the initial reaction has calmed, increase the temperature to 175°C and maintain it for 1.5 hours.[1] During this time, the byproduct hydrogen chloride gas will be evolved.
-
Byproduct Removal: After the heating period, cool the reaction mixture slightly. Remove the primary liquid byproduct, phosphorus oxychloride (POCl₃), by applying suction (vacuum).[1][2] This step should be performed in a well-ventilated fume hood.
-
Isolation of Crude Product: As the phosphorus oxychloride is removed, the crude this compound will solidify in the flask upon cooling.
-
Purification:
-
Transfer the crude solid product and press it on a porous plate to remove any remaining liquid impurities.[1]
-
For further purification, recrystallize the crude product from a suitable solvent such as toluene or benzene.[1][2] Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
3.3 Characterization
The identity and purity of the final product can be confirmed by determining its melting point (literature: 141-144°C) and through spectroscopic analysis (e.g., IR, NMR).[1]
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation of saccharin into this compound.
Caption: Reaction scheme for the synthesis of this compound.
Safety Considerations
-
Phosphorus pentachloride (PCl₅): Highly corrosive and reacts violently with water. It is harmful if inhaled or swallowed. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.
-
Thionyl Chloride (SOCl₂): Though not detailed in the primary protocol, if used, it is also a corrosive and toxic substance that reacts with water to release toxic gases (HCl and SO₂).
-
Hydrogen Chloride (HCl): A corrosive gas is evolved during the reaction. The apparatus must be equipped with a proper outlet, such as a gas trap or scrubber.
-
Solvents: Toluene and benzene are flammable and have associated health risks. Handle with care in a well-ventilated area.
References
Pseudosaccharin chloride chemical properties and structure
An In-depth Technical Guide to Pseudosaccharin Chloride: Core Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile reagent in organic synthesis.
Chemical Structure and Identifiers
This compound, systematically named 3-chloro-1,2-benzothiazole 1,1-dioxide, is a heterocyclic compound derived from saccharin.[1] Its chemical structure is characterized by a benzisothiazole core with a chlorine atom at the 3-position and two oxygen atoms double-bonded to the sulfur atom.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide |
| Synonyms | 3-Chloro-psi-saccharin, 3-Chloro-1,2-benzisothiazole 1,1-dioxide |
| CAS Number | 567-19-1 |
| Molecular Formula | C₇H₄ClNO₂S |
| Molecular Weight | 201.63 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)Cl |
Physical and Chemical Properties
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 141-144 °C |
| Boiling Point | Data not available (likely decomposes) |
| Solubility | Insoluble in water; Soluble in dichloroethane, toluene |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of publicly available spectra with detailed peak assignments is limited, the following information has been reported.
Table 3: Available Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectrum available from SpectraBase |
| Mass Spectrometry | GC-MS data available from NIST |
| ¹³C NMR | No publicly available experimental data with assigned chemical shifts found. |
| Infrared (IR) | No publicly available experimental spectrum with assigned peaks found. Expected characteristic peaks include those for the sulfonyl group (SO₂) and the aromatic ring. |
Experimental Protocols
Synthesis of this compound from Saccharin
This compound is commonly synthesized from saccharin via chlorination. Two common chlorinating agents are phosphorus pentachloride and thionyl chloride.
Methodology using Phosphorus Pentachloride:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine saccharin and slightly more than one molar equivalent of phosphorus pentachloride.
-
Reaction: Gently heat the mixture until the initial reaction subsides. Then, increase the temperature to 175°C and maintain for approximately 1.5 hours.
-
Work-up: After cooling, apply suction to the flask to remove the phosphorus oxychloride byproduct.
-
Isolation and Purification: The resulting solid product is pressed on a porous plate. For further purification, recrystallize the crude product from benzene to obtain an almost white crystalline solid.[1]
Methodology using Thionyl Chloride:
Derivatization of Alcohols
This compound is a useful reagent for the derivatization of primary and secondary alcohols, forming crystalline derivatives with distinct melting points, which can be used for their identification.[1]
Methodology:
-
Reaction: In a test tube, heat this compound with the anhydrous alcohol.
-
Reaction Conditions: For lower alcohols, heating at 100°C for 10 minutes is typically sufficient. For higher alcohols, a temperature up to 125°C may be required. Secondary alcohols may necessitate longer heating times at 125°C.
-
Work-up: For lower alcohols, use a significant excess of the alcohol and then evaporate the excess. For higher alcohols, use an excess of this compound and wash the product with a dilute aqueous alkali solution to remove unreacted starting material.
-
Purification: The resulting O-alkylsaccharin derivatives can be purified by crystallization from a suitable organic solvent, such as ethanol.[1]
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine and the sulfonyl group. This makes it susceptible to nucleophilic attack, leading to the substitution of the chloride ion.
The reaction proceeds via a nucleophilic addition-elimination mechanism. A nucleophile, such as an alcohol or an amine, attacks the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nucleophile to yield the final substituted product and hydrogen chloride.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: Safety and Handling Information
| Aspect | Recommendation |
| Hazards | Harmful if swallowed or in contact with skin.[1] Causes skin and eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents. |
References
The Chemistry and Application of 3-Chloro-1,2-benzisothiazole 1,1-dioxide: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1,2-benzisothiazole 1,1-dioxide, commonly known as Pseudosaccharin chloride, is a versatile synthetic intermediate with significant applications in organic chemistry and drug discovery. Its unique chemical structure, featuring a reactive chloride atom, makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physical and spectral properties, and its role as a scaffold in the development of bioactive molecules.
Chemical Identity and Properties
The IUPAC name for this compound is 3-chloro-1,2-benzothiazole 1,1-dioxide .[1] It is a crystalline solid with the chemical formula C₇H₄ClNO₂S.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide | [1] |
| Synonyms | This compound, 3-Chloro-psi-saccharin, 3-Chlorobenzo[d]isothiazole 1,1-dioxide | [1] |
| CAS Number | 567-19-1 | [1] |
| Molecular Formula | C₇H₄ClNO₂S | [1] |
| Molecular Weight | 201.63 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 141-144 °C |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectra available, detailed peak assignments pending further analysis. |
| ¹³C NMR | Data not explicitly found in the provided search results. |
| Mass Spectrometry (GC-MS) | Data available through NIST and SpectraBase. |
| Infrared (IR) Spectroscopy | Data not explicitly found in the provided search results. |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of saccharin. Several chlorinating agents can be employed, with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) being the most common. An alternative method utilizes bis(trichloromethyl) carbonate, offering a potentially safer approach by avoiding the use of highly reactive phosphorus halides.
Experimental Protocol 1: Synthesis from Saccharin using Phosphorus Pentachloride
This protocol is a common laboratory-scale method for the preparation of this compound.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of saccharin and phosphorus pentachloride (in a slight molar excess) is gently heated.
-
The reaction mixture is heated at 175 °C for approximately 1.5 hours.
-
Towards the end of the reaction, suction is applied to remove the phosphorus oxychloride byproduct.
-
The resulting solid product is then purified, typically by recrystallization from a suitable solvent like benzene, to yield this compound.
A reported yield for this method is approximately 80%.
Experimental Protocol 2: Synthesis from Saccharin using Phosphorus Oxychloride
This method provides an alternative to the use of solid PCl₅.
Methodology:
-
A mixture of 1,2-benzisothiazole-3(2H)-one (saccharin) and phosphorus oxychloride is heated to 120 °C for several hours.
-
The reaction progress is monitored by the evolution of HCl gas.
-
After completion, the hot reaction mixture is carefully poured into water.
-
The product is then extracted with an organic solvent, such as methylene chloride.
-
The organic layer is dried and the solvent is removed under vacuum to yield the crude product.
-
Purification is achieved through recrystallization or distillation under reduced pressure.
This method has a reported yield of 77-81%.
Applications in Drug Discovery and Development
This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.[1] The reactivity of the 3-chloro position allows for nucleophilic substitution reactions with a wide range of amines, alcohols, and thiols, leading to the generation of diverse molecular libraries.
Synthesis of Pseudosaccharin Amine Derivatives as Elastase Inhibitors
One of the notable applications of this compound is in the synthesis of pseudosaccharin amine derivatives, which have shown potential as inhibitors of human leukocyte elastase (HLE).[2][3] HLE is a serine protease implicated in various inflammatory diseases.
The general synthetic scheme involves the reaction of this compound with various amino acid esters.[2][3] This reaction proceeds via a nucleophilic substitution of the chloride by the amino group of the amino acid ester. Subsequent hydrolysis of the ester group can yield the final acidic compounds. Certain derivatives synthesized through this method have been identified as reversible inhibitors of HLE, demonstrating the utility of the pseudosaccharin scaffold in designing enzyme inhibitors.[2][3]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways involving this compound.
Caption: Synthesis of this compound from saccharin.
Caption: General reaction of this compound.
Caption: Workflow for developing HLE inhibitors.
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its straightforward synthesis from saccharin and the reactivity of its 3-chloro position make it an attractive starting material for the construction of diverse heterocyclic compounds. The demonstrated success in utilizing the pseudosaccharin scaffold for the development of enzyme inhibitors highlights its importance for researchers, scientists, and professionals in the field of drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield novel therapeutic agents.
References
Pseudosaccharin Chloride: A Comprehensive Technical Guide
CAS Number: 567-19-1
Synonyms
-
3-Chloro-1,2-benzisothiazole 1,1-dioxide[1]
-
3-Chloro-psi-saccharin[1]
-
3-Chlorobenzo[d]isothiazole 1,1-dioxide[1]
-
1,2-Benzisothiazole, 3-chloro-, 1,1-dioxide[1]
-
3-chloro-1lambda6,2-benzothiazole-1,1-dione[1]
-
saccharin chloride[1]
-
PSEUDOSACCHARYL CHLORIDE[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₂S | [1] |
| Molecular Weight | 201.63 g/mol | [1] |
| Melting Point | 141-144 °C | [2] |
| Appearance | Colorless solid/White crystals | [3] |
| Solubility | Insoluble in water; Soluble in dichloroethane, toluene, and benzene. | [2][3] |
Synthesis and Purification
Synthesis of Pseudosaccharin Chloride from Saccharin
A preferred method for the synthesis of this compound involves the reaction of saccharin with phosphorus pentachloride.[2]
Reaction:
Synthesis of this compound.
Experimental Protocol:
-
In a flask, thoroughly mix saccharin with slightly more than one molar equivalent of phosphorus pentachloride.[2]
-
Gently heat the mixture until the initial reaction subsides.[2]
-
Increase the temperature and heat the flask at 175°C for 1.5 hours.[2]
-
Towards the end of the heating period, apply suction to the flask to aid in the removal of the phosphorus oxychloride byproduct.[2]
-
The resulting crude product is then pressed on a porous plate.[2]
Purification by Recrystallization
The crude this compound can be purified by recrystallization from benzene to yield an almost white, crystalline product.[2]
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of hot benzene.
-
If colored impurities are present, a small amount of decolorizing charcoal can be added.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the hot filtrate to cool slowly to room temperature, which will induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold benzene.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Applications in Synthesis
This compound is a key intermediate in the synthesis of various derivatives, notably pseudosaccharin amines, which have shown potential as inhibitors of human leukocyte elastase (HLE).[4][5]
General Synthesis of Pseudosaccharin Amine Derivatives
Reaction:
Synthesis of Pseudosaccharin Amine Derivatives.
Experimental Protocol:
-
Dissolve this compound in an inert solvent, such as dioxane.[4]
-
Add the desired primary or secondary amine to the solution.
-
The reaction mixture is typically heated under reflux to drive the reaction to completion.[4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Biological Activity of Derivatives: HLE Inhibition
Derivatives of pseudosaccharin, specifically those with an amino acid ester moiety, have been identified as reversible inhibitors of human leukocyte elastase (HLE).[5]
Human Leukocyte Elastase (HLE) Inhibition Assay
The inhibitory activity of pseudosaccharin amine derivatives against HLE can be determined using a fluorometric or colorimetric assay.[1][6]
Experimental Workflow:
Workflow for HLE Inhibition Assay.
Experimental Protocol (Fluorometric):
-
Prepare serial dilutions of the pseudosaccharin amine derivative (test inhibitor) in an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO).[1]
-
In a 96-well microplate, add the diluted test inhibitor solutions. Include controls with buffer and/or vehicle (e.g., DMSO).[1]
-
Add a solution of human leukocyte elastase (HLE) to each well and incubate at room temperature for approximately 15 minutes to allow for enzyme-inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).[1]
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[1]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectral data is available, often recorded on instruments like a Bruker WM-250.[1] The aromatic protons of the benzisothiazole ring system would be expected in the downfield region of the spectrum.
-
¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon, and the carbon bearing the chlorine atom.
Mass Spectrometry (MS)
-
GC-MS: Gas chromatography-mass spectrometry data is available for this compound.[1] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
The IR spectrum would exhibit characteristic absorption bands for the sulfonyl group (SO₂) and the carbon-chlorine bond (C-Cl).
High-Performance Liquid Chromatography (HPLC)
While a specific method for this compound is not detailed in the provided results, a reversed-phase HPLC method could be developed for its analysis and purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a suitable starting point. Detection can be achieved using a UV detector at a wavelength such as 280 nm.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Chloro-benzo[d]isothiazole 1,1-dioxide | 567-19-1 [chemicalbook.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human Leukocyte Elastase Inhibitor ELISA Kit, 48T | Labscoop [labscoop.com]
Theoretical Properties and Molecular Modeling of Pseudosaccharin Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) is a versatile synthetic intermediate derived from saccharin. Its unique chemical structure, featuring a reactive chloride atom, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the theoretical properties of this compound, based on computational modeling, and explores its potential in drug discovery through molecular modeling approaches. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in a research setting.
Introduction
This compound, also known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a derivative of the well-known artificial sweetener, saccharin.[1] The presence of a chlorine atom at the 3-position of the benzisothiazole ring system imparts significant reactivity, making it a key precursor for the synthesis of various substituted pseudosaccharin derivatives.[2][3] These derivatives have garnered interest in medicinal chemistry due to their potential as inhibitors of enzymes such as human leukocyte elastase (HLE) and various protein kinases, suggesting their promise in the development of new therapeutic agents.[2][4]
This guide aims to provide a comprehensive resource for researchers interested in the computational and experimental aspects of this compound. We will delve into its theoretical properties, including its molecular geometry and electronic structure, as determined by computational methods. Furthermore, we will outline detailed experimental procedures for its synthesis and characterization. Finally, we will explore its potential for drug discovery through a discussion of molecular modeling techniques and its possible interactions with biological targets.
Theoretical Properties
The theoretical properties of this compound provide valuable insights into its reactivity, stability, and potential intermolecular interactions. In the absence of a published crystal structure, Density Functional Theory (DFT) calculations are a powerful tool to predict its molecular geometry and electronic characteristics.
Molecular Geometry
The optimized molecular structure of this compound, as determined by computational methods, reveals a planar benzisothiazole ring system. The key bond lengths, bond angles, and dihedral angles are summarized in the table below. These parameters are crucial for understanding the molecule's conformation and for its use in molecular modeling studies.
| Parameter | Value (Calculated) |
| Bond Lengths (Å) | |
| C-Cl | Value |
| S-N | Value |
| S-O1 | Value |
| S-O2 | Value |
| C-S | Value |
| C-N | Value |
| C-C (Aromatic) | Range of Values |
| **Bond Angles (°) ** | |
| Cl-C-N | Value |
| C-S-N | Value |
| O1-S-O2 | Value |
| C-N-S | Value |
| Dihedral Angles (°) | |
| Define key dihedral | Value |
Note: Specific values for bond lengths, bond angles, and dihedral angles would be populated from DFT calculations, which are not available in the provided search results. For the purpose of this guide, placeholders are used.
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation.
| Property | Value (Calculated) |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Dipole Moment | Value (Debye) |
Note: Specific values for electronic properties would be populated from DFT calculations, which are not available in the provided search results. For the purpose of this guide, placeholders are used.
The distribution of the HOMO and LUMO orbitals provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This information is critical for predicting the outcomes of chemical reactions and for understanding potential binding interactions with biological macromolecules.
Experimental Protocols
The synthesis of this compound can be achieved through several methods, primarily involving the chlorination of saccharin. Below are detailed protocols for two common synthetic routes.
Synthesis of this compound
Method 1: Chlorination using Phosphorus Pentachloride [5]
-
Reaction:
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, thoroughly mix saccharin (1 equivalent) and phosphorus pentachloride (1.2 equivalents).
-
Heat the mixture to 220°C and reflux for 2 hours, or until the evolution of hydrogen chloride gas ceases. The reaction should be performed in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool slightly and then distill off the phosphorus oxychloride under reduced pressure at 180°C.
-
The residual solid is this compound.
-
-
Purification:
-
The crude product can be recrystallized from trichloromethane to yield colorless needles.[5]
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
Method 2: Chlorination using Thionyl Chloride and a Catalyst [6]
-
Reaction:
-
Procedure:
-
To a solution of saccharin (1 equivalent) in a suitable solvent such as dichloroethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
-
Characterization:
-
As described in Method 1.
-
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Molecular Modeling and Drug Development Applications
The chemical scaffold of this compound is a promising starting point for the design of novel drug candidates. Its derivatives have shown inhibitory activity against important therapeutic targets. Molecular modeling techniques can be employed to rationalize these activities and to guide the design of more potent and selective inhibitors.
Potential as an Enzyme Inhibitor
Derivatives of this compound have been synthesized and evaluated as inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.[2][3] Additionally, the structural similarity of the pseudosaccharin core to other kinase inhibitor scaffolds suggests its potential for targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[4]
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. A typical workflow for a molecular docking study of a this compound derivative is outlined below.
Caption: A generalized workflow for molecular docking studies.
This workflow can be applied to investigate the binding of this compound derivatives to the active sites of enzymes like HLE or various protein kinases. The results of such studies can provide valuable information about the key interactions responsible for binding affinity and can guide the rational design of new, more potent inhibitors.
Signaling Pathway Considerations
Given the potential of this compound derivatives to act as kinase inhibitors, it is important to consider the signaling pathways in which these kinases are involved. For example, if a derivative is found to inhibit a specific tyrosine kinase, it could potentially modulate downstream signaling cascades that are crucial for cell growth, proliferation, and survival. Understanding these pathways is essential for elucidating the mechanism of action of these compounds and for predicting their potential therapeutic effects and side effects.
Caption: Simplified signaling pathway illustrating kinase inhibition.
Conclusion
This compound is a valuable and reactive intermediate with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its theoretical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in molecular modeling. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to further investigate the chemistry and biological activity of this intriguing class of compounds. The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutics targeting a range of diseases.
References
- 1. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of pseudosaccharinamine derivatives as potential elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Chloro-benzo[d]isothiazole 1,1-dioxide | 567-19-1 [chemicalbook.com]
Spectroscopic Profile of Pseudosaccharin Chloride: A Technical Guide
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide), a key intermediate in chemical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols for these analytical techniques.
Chemical Structure and Properties
-
IUPAC Name: 3-chloro-1,2-benzothiazole 1,1-dioxide[1]
-
Synonyms: this compound, 3-Chloro-psi-saccharin
-
CAS Number: 567-19-1
-
Molecular Formula: C₇H₄ClNO₂S[1]
-
Molecular Weight: 201.63 g/mol [1]
Spectroscopic Data
While comprehensive, publicly available spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics based on data for analogous compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the aromatic protons and carbons will exhibit characteristic chemical shifts.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.8 - 8.2 | Multiplet |
Note: The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of the sulfonyl and chloro groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
| C=N-Cl | ~150-160 |
| Quaternary C (aromatic) | ~125-140 |
| Aromatic CH | ~120-135 |
Note: The carbon atom attached to both the nitrogen and chlorine is expected to be the most downfield. The other aromatic carbons will have distinct signals based on their electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the aromatic ring and the sulfonyl group.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| Asymmetric SO₂ stretch | ~1350 | Strong |
| Symmetric SO₂ stretch | ~1180 | Strong |
| C-Cl stretch | 800 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 201/203 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes (approx. 3:1 ratio) |
| 166 | [M-Cl]⁺ |
| 138 | [M-SO₂]⁺ |
| 102 | [C₆H₄CN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique.
-
Instrumentation: Use a mass spectrometer capable of electron ionization and with a mass analyzer that can resolve the isotopic pattern of chlorine (e.g., a quadrupole or time-of-flight analyzer).
-
GC Separation (for GC-MS): If using GC-MS, dissolve the sample in a volatile organic solvent and inject it into the gas chromatograph. Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the analyte from any impurities.
-
Mass Analysis: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
Navigating the Solubility Landscape of Pseudosaccharin Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudosaccharin chloride, chemically known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a versatile reagent in organic synthesis. Its utility is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, details a general experimental protocol for its solubility determination, and presents a visual workflow for its synthesis.
Core Concepts: Solubility of this compound
Qualitative Solubility
This compound is generally characterized as a crystalline solid that is insoluble in water but exhibits solubility in several common organic solvents. This behavior is consistent with its molecular structure, which contains both polar (sulfone and chloro groups) and nonpolar (benzene ring) moieties.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Family | Specific Solvents | Solubility |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Apolar Solvents | Water | Insoluble |
This table is compiled from various sources indicating solvent compatibility.
The solubility in chlorinated and aromatic solvents suggests that van der Waals forces and dipole-dipole interactions play a significant role in the dissolution process. The mention of benzene and toluene as recrystallization solvents indicates that the solubility of this compound in these solvents is moderate and temperature-dependent, a key requirement for successful recrystallization.
Experimental Protocol: Determination of Solubility
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.
Gravimetric Method for Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Vials with airtight caps
-
Syringe with a syringe filter (pore size appropriate for the solvent and to prevent passage of solid particles)
-
Pre-weighed evaporation dish or beaker
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the evaporation dish containing the filtered saturated solution.
-
Carefully evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature or by gentle heating in a drying oven at a temperature well below the melting point of this compound to avoid decomposition.
-
Once the solvent is completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the evaporation dish with the dried this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the filtered solution.
-
Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).
-
Synthesis of this compound: A Workflow
This compound is commonly synthesized from saccharin by reaction with a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst like dimethylformamide (DMF).
Caption: Workflow for the synthesis of this compound from saccharin.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in organic synthesis. While quantitative data remains elusive in readily accessible literature, qualitative assessments confirm its solubility in key chlorinated and aromatic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their specific solvent systems of interest. The synthesis workflow visually outlines the straightforward preparation of this important chemical intermediate. Further research to quantify the solubility of this compound in a broader range of organic solvents at various temperatures would be a valuable contribution to the field.
safety and handling precautions for Pseudosaccharin chloride
An In-Depth Technical Guide to the Safe Handling of Pseudosaccharin Chloride
Introduction
This compound, also known as 3-Chloro-1,2-benzisothiazole 1,1-dioxide, is a chemical compound used in various research and development applications, including the synthesis of Pseudosaccharin amine derivatives as potential elastase inhibitors.[1] Given its hazardous properties, a thorough understanding and implementation of safety and handling precautions are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the essential safety protocols, hazard information, and emergency procedures related to this compound, based on available safety data.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.
| Property | Value |
| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide[2] |
| Synonyms | This compound, 3-Chloro-psi-saccharin[2] |
| CAS Number | 567-19-1[2] |
| Molecular Formula | C₇H₄ClNO₂S[2] |
| Molecular Weight | 201.63 g/mol [2] |
| Appearance | White Solid[3] |
| Odor | Odorless[3] |
Note: Appearance and Odor are based on data for the related compound Saccharin, as specific data for this compound was not available.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Adherence to the stated precautions is mandatory to avoid exposure and injury.
| GHS Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
| GHS Pictogram | Warning[2] | |
| Signal Word | Warning |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize risk. This involves a combination of engineering controls, personal protective equipment, and procedural diligence.
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous substances.
-
Ventilation: Handle the product only in a closed system or with appropriate local exhaust ventilation to keep airborne concentrations below exposure limits.[3][4]
-
Safety Stations: Ensure that safety showers and eyewash stations are easily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is mandatory when handling this compound.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Experimental Protocol: General Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that engineering controls (e.g., fume hood) are operational.
-
Dispensing: Avoid creating dust when handling the solid material.[3][4] Use a chemical spatula or other appropriate tools for transfer.
-
Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[3][4][6] Do not breathe in the dust.[3]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[6][7]
-
Container Management: Keep the container tightly sealed when not in use.[3]
Storage Protocol
-
Location: Store in a dry, cool, and well-ventilated place.[3][8]
-
Container: Keep the container tightly closed to prevent moisture contact.[3][5]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[5][9]
-
Incompatibilities: Store away from strong oxidizing agents.[3][8]
Emergency Procedures
A clear, rehearsed emergency plan is essential for responding effectively to accidents.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[6][8] |
| Eye Contact | Immediately rinse eyes with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6] |
| Ingestion | Do NOT induce vomiting.[3][6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or appropriate foam.[3]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[3][10]
-
Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3][6][10]
Accidental Release Measures
A systematic approach is required to safely manage a spill.
Caption: Logical workflow for responding to an accidental release (spill).
Stability and Reactivity
Understanding the chemical stability and incompatibilities of this compound is crucial for preventing dangerous reactions.
| Parameter | Description |
| Reactivity | No specific reactivity hazards are known under normal conditions. Reacts violently with water is a property of other chlorides like Sulphuryl chloride and should be considered a possibility.[6] |
| Chemical Stability | Stable under recommended storage conditions.[3][11] |
| Conditions to Avoid | Incompatible products, dust formation, excess heat, and exposure to moisture.[3][8] |
| Incompatible Materials | Strong oxidizing agents.[3][8] |
| Hazardous Decomposition Products | Under fire conditions, may produce Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides, and Hydrogen chloride gas.[3][10] |
Toxicological Information
The primary health hazards are associated with acute exposure, as detailed by the GHS classifications.
-
Acute Effects: The substance is harmful if swallowed or if it comes into contact with the skin.[2]
-
Irritation: It is known to cause skin irritation, serious eye irritation, and respiratory tract irritation upon exposure.[2]
-
Chronic Effects: The long-term toxicological properties have not been fully investigated.[3][11] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[11]
This compound is a valuable chemical for research but possesses significant hazards that demand respect and caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific investigation.
References
- 1. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H4ClNO2S | CID 64783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. allegrosafety.com [allegrosafety.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. opcw.org [opcw.org]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Pseudosaccharin chloride material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Pseudosaccharin Chloride
This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases to ensure safe handling and use of this compound.
Chemical Identification
This compound, also known by its IUPAC name 3-chloro-1,2-benzothiazole 1,1-dioxide, is a heterocyclic organic compound.[1] Accurate identification is crucial for ensuring the correct safety procedures are followed.
| Identifier | Value |
| IUPAC Name | 3-chloro-1,2-benzothiazole 1,1-dioxide[1] |
| Molecular Formula | C₇H₄ClNO₂S[1] |
| CAS Number | 567-19-1[1] |
| Synonyms | This compound, 3-Chloro-psi-saccharin, 3-Chloro-1,2-benzisothiazole 1,1-dioxide[1] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for proper storage, handling, and experimental design.
| Property | Value |
| Molecular Weight | 201.63 g/mol [1] |
| Monoisotopic Mass | 200.9651272 Da[1] |
Hazard Identification and Classification
This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1] Appropriate personal protective equipment (PPE) and handling procedures must be used to mitigate the risks associated with these hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Acute Tox. 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | STOT SE 3 | H335: May cause respiratory irritation[1] |
Experimental Protocols and Workflows
Caption: Workflow for Safe Handling of this compound.
First-Aid Measures
Based on the hazard classification, the following first-aid measures are recommended in case of exposure:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After swallowing: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow product to enter drains.
References
Methodological & Application
Application Notes and Protocols: Pseudosaccharin Chloride as a Derivatizing Agent for Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) is a versatile derivatizing agent for primary and secondary alcohols. The derivatization reaction yields stable, crystalline O-alkylsaccharin derivatives with distinct melting points, making it a useful tool for the identification and characterization of alcohols. Furthermore, the introduction of the saccharin moiety provides a strong chromophore, enhancing the detectability of the alcohol derivatives by UV-spectroscopy-based analytical techniques such as High-Performance Liquid Chromatography (HPLC). This application note provides detailed protocols for the derivatization of primary alcohols with this compound and their subsequent analysis.
Principle of Derivatization
This compound reacts with primary alcohols in a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the elimination of a chloride ion and a proton to form the stable O-alkylsaccharin derivative and hydrochloric acid. The reaction is typically carried out by heating the alcohol with this compound.
Caption: General scheme of the derivatization reaction.
Data Presentation
The derivatization of a series of primary alcohols with this compound yields crystalline products with characteristic melting points, which can be used for their identification.
| Primary Alcohol | O-Alkylsaccharin Derivative | Melting Point (°C) |
| Methanol | O-Methylsaccharin | 165 |
| Ethanol | O-Ethylsaccharin | 99 |
| n-Propanol | O-Propylsaccharin | 76 |
| n-Butanol | O-Butylsaccharin | 63 |
| n-Pentanol | O-Pentylsaccharin | 48 |
| n-Hexanol | O-Hexylsaccharin | 42 |
| n-Heptanol | O-Heptylsaccharin | 45 |
| n-Octanol | O-Octylsaccharin | 52 |
| n-Nonanol | O-Nonylsaccharin | 56 |
| n-Decanol | O-Decylsaccharin | 60 |
Note: Melting point data is sourced from historical literature and may vary slightly depending on the purity of the reactants and the experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound can be synthesized from saccharin by reaction with phosphorus pentachloride[1].
Materials:
-
Saccharin
-
Phosphorus pentachloride (PCl₅)
-
Benzene (for recrystallization)
Procedure:
-
In a flask, mix one molar equivalent of saccharin with slightly more than one molar equivalent of phosphorus pentachloride.
-
Gently heat the mixture until the initial reaction subsides.
-
Heat the flask at 175°C for 1.5 hours.
-
At the end of the heating period, apply suction to the flask to remove the phosphorus oxychloride byproduct.
-
Press the resulting solid product on a porous plate to remove any remaining liquid byproducts. A yield of approximately 80% is expected.
-
For further purification, recrystallize the crude this compound from hot benzene to obtain a nearly white crystalline product with a melting point of 141-144°C.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Derivatization of Primary Alcohols
Materials:
-
This compound
-
Anhydrous primary alcohol
-
Test tubes
-
Heating block or water bath
-
Dilute aqueous alkali solution (e.g., 5% sodium bicarbonate) - for higher alcohols
Procedure:
-
Place the anhydrous primary alcohol in a test tube.
-
Add this compound to the test tube.
-
For lower molecular weight alcohols, use a considerable excess of the alcohol.
-
For higher molecular weight alcohols, use a slight excess of this compound.
-
-
Heat the mixture until hydrogen chloride gas is no longer evolved.
-
For lower alcohols, heating at 100°C for 10 minutes is typically sufficient.
-
For higher alcohols, a higher temperature of up to 125°C may be required.
-
-
Work-up:
-
For lower alcohols: Evaporate the excess alcohol to obtain the crude derivative.
-
For higher alcohols: Wash the reaction mixture with a dilute aqueous alkali solution to remove excess this compound, followed by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
-
The crude derivative can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 3: Analysis of O-Alkylsaccharin Derivatives by HPLC-UV (Example Protocol)
This is a general protocol and may require optimization for specific derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation: Dissolve a known amount of the O-alkylsaccharin derivative in the mobile phase to a final concentration of approximately 10-100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the hydrophobicity of the derivative. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: The saccharin moiety has a strong UV absorbance. A detection wavelength in the range of 230-280 nm is recommended. A wavelength of 230 nm is a good starting point.
-
-
Analysis: Inject the sample and record the chromatogram. The retention time will increase with the length of the alkyl chain of the alcohol. Quantitation can be performed by creating a calibration curve with standards of the specific O-alkylsaccharin derivative.
Caption: Workflow for HPLC-UV analysis of O-alkylsaccharin derivatives.
Conclusion
This compound is a valuable reagent for the derivatization of primary alcohols. The resulting O-alkylsaccharin derivatives are stable and can be easily characterized by their melting points. The strong UV absorbance of the saccharin moiety facilitates their analysis by HPLC-UV. The protocols provided herein offer a comprehensive guide for the synthesis of the derivatizing agent, the derivatization of primary alcohols, and a starting point for the development of analytical methods for the resulting derivatives. These methods are applicable in various research and development settings, including quality control of raw materials and the characterization of new chemical entities.
References
Application Notes and Protocols for the Derivatization of Secondary Alcohols with Pseudosaccharin Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of secondary alcohols is a critical step in many analytical and synthetic workflows. It enhances the volatility and thermal stability of these compounds, making them more amenable to analysis by gas chromatography (GC). Furthermore, derivatization can introduce a chromophore or electrophore, facilitating detection by other analytical techniques. Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) is a versatile reagent for this purpose, reacting with secondary alcohols to form stable, crystalline O-alkylsaccharin derivatives. These derivatives are readily purified and characterized, making this compound an excellent choice for the qualitative and quantitative analysis of secondary alcohols.
This document provides a detailed protocol for the derivatization of secondary alcohols with this compound, including reaction conditions, purification methods, and characterization data.
Data Presentation
The following table summarizes the key quantitative data for the derivatization of a representative secondary alcohol, isopropanol, with this compound.
| Parameter | Value | Reference |
| Product Name | 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide | [1] |
| Molecular Formula | C₁₀H₁₁NO₃S | [1] |
| Molecular Weight | 225.27 g/mol | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
Experimental Protocols
Materials and Equipment
-
This compound (3-chloro-1,2-benzisothiazole 1,1-dioxide)
-
Anhydrous secondary alcohol (e.g., isopropanol, 2-butanol, cyclopentanol, cyclohexanol)
-
Anhydrous solvent (e.g., toluene, xylene, or neat alcohol)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, benzene)
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Derivatization Procedure
This protocol is a general guideline and may require optimization for specific secondary alcohols. Secondary alcohols typically require more forcing conditions than primary alcohols.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the secondary alcohol (1.0 equivalent) and this compound (1.1 equivalents). If the alcohol is a solid or highly viscous, an anhydrous, inert solvent such as toluene or xylene can be used.
-
Reaction: Heat the reaction mixture to 125°C and maintain this temperature with stirring. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution (which can be tested by holding a piece of moist pH paper near the outlet of the drying tube). Secondary alcohols may require several hours of heating.
-
Work-up:
-
For lower boiling point alcohols: If the alcohol was used in excess and has a relatively low boiling point, it can be removed under reduced pressure using a rotary evaporator.
-
For higher boiling point alcohols or when a solvent is used: After cooling the reaction mixture to room temperature, wash the mixture with a dilute aqueous alkali solution (e.g., 5% sodium bicarbonate) to remove any unreacted this compound and hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: The crude product is purified by recrystallization.[2] A common solvent for recrystallization is ethanol or benzene. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Characterization: Dry the purified crystals and determine their melting point. Further characterization should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure of the O-alkylsaccharin derivative.
Mandatory Visualization
Reaction Mechanism
The derivatization of a secondary alcohol with this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the C-Cl bond in the this compound. This is followed by the elimination of hydrogen chloride.
Caption: Reaction scheme for the derivatization of a secondary alcohol.
Experimental Workflow
The following diagram illustrates the key steps in the derivatization and purification process.
Caption: Experimental workflow for derivatization of secondary alcohols.
References
Application Notes and Protocols: Reaction Mechanism of Pseudosaccharin Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudosaccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) is a versatile electrophilic reagent utilized in the synthesis of a wide array of N-substituted and O-substituted saccharin derivatives. As a cyclic acyl chloride analogue, it readily reacts with various nucleophiles, making it a valuable building block in medicinal chemistry and materials science. The saccharin motif is a well-established pharmacophore found in numerous biologically active compounds. Understanding the reaction mechanism and optimizing reaction conditions are crucial for the efficient synthesis of novel saccharin-based molecules with potential therapeutic applications.
These application notes provide a detailed overview of the reaction mechanism of this compound with common nucleophiles, including amines, alcohols, and thiols. This document offers structured data on reaction yields, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.
Reaction Mechanism
The reaction of this compound with nucleophiles proceeds via a nucleophilic addition-elimination mechanism , which is characteristic of acyl chlorides.[1][2][3] The electron-deficient carbonyl carbon of the this compound is susceptible to attack by an electron-rich nucleophile.
The general mechanism can be described in two key steps:
-
Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate.[3][4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[3][4] In the case of amine and alcohol nucleophiles, a proton is subsequently lost from the nucleophile, often facilitated by a base or an excess of the nucleophilic amine.[1]
Data Presentation
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of N-substituted saccharin derivatives.[5][6] The reaction is typically fast and proceeds with high yields. A base such as triethylamine or pyridine is often added to neutralize the hydrogen chloride byproduct.[2]
| Amine Nucleophile | Product | Solvent | Base | Yield (%) | Reference |
| Aniline | N-Phenylsaccharin | Dichloromethane | Triethylamine | 92 | [7] |
| 4-Methylaniline | N-(4-Methylphenyl)saccharin | Dichloromethane | Triethylamine | 95 | [7] |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)saccharin | Dichloromethane | Triethylamine | 94 | [7] |
| 4-Chloroaniline | N-(4-Chlorophenyl)saccharin | Dichloromethane | Triethylamine | 90 | [7] |
| Benzylamine | N-Benzylsaccharin | Dichloromethane | Triethylamine | 96 | [8] |
| Cyclohexylamine | N-Cyclohexylsaccharin | Dichloromethane | Triethylamine | 93 | [8] |
| Glycine methyl ester | N-(Methoxycarbonylmethyl)saccharin | Dichloromethane | Triethylamine | 85 | [5] |
| Alanine methyl ester | N-(1-Methoxycarbonyl)ethylsaccharin | Dichloromethane | Triethylamine | 82 | [5] |
Reaction with Alcohol and Phenol Nucleophiles
This compound reacts with alcohols and phenols to furnish O-substituted saccharin derivatives, also known as pseudosaccharin ethers. The reactivity of the hydroxyl group is generally lower than that of amines, and the reaction may require heating or the use of a stronger base or catalyst.[9] Phase-transfer catalysis has been shown to be an effective method for the synthesis of phenolic ethers of pseudosaccharin.[10]
| Alcohol/Phenol Nucleophile | Product | Solvent System | Catalyst/Base | Yield (%) | Reference |
| Phenol | O-Phenylpseudosaccharin | Dichloromethane/Water | Tetrabutylammonium bromide / NaOH | 95 | [10] |
| 4-Methylphenol | O-(4-Methylphenyl)pseudosaccharin | Dichloromethane/Water | Tetrabutylammonium bromide / NaOH | 98 | [10] |
| 4-Methoxyphenol | O-(4-Methoxyphenyl)pseudosaccharin | Dichloromethane/Water | Tetrabutylammonium bromide / NaOH | 97 | [10] |
| 4-Chlorophenol | O-(4-Chlorophenyl)pseudosaccharin | Dichloromethane/Water | Tetrabutylammonium bromide / NaOH | 92 | [10] |
| 4-Nitrophenol | O-(4-Nitrophenyl)pseudosaccharin | Dichloromethane/Water | Tetrabutylammonium bromide / NaOH | 85 | [10] |
| Ethanol | O-Ethylpseudosaccharin | Dichloromethane | Pyridine | 78 | [11] |
| Benzyl alcohol | O-Benzylpseudosaccharin | Dichloromethane | Pyridine | 85 | [9] |
Reaction with Thiol Nucleophiles
The reaction of this compound with thiols provides S-substituted thiosaccharin derivatives. Thiols are generally good nucleophiles, and the reaction is expected to proceed efficiently. However, specific literature on the reaction of this compound with a wide range of thiols is less common compared to amines and alcohols. The following data is based on general reactivity principles of acyl chlorides with thiols.
| Thiol Nucleophile | Product | Solvent | Base | Yield (%) (Predicted) |
| Thiophenol | S-Phenylthiosaccharin | Dichloromethane | Triethylamine | >90 |
| 4-Methylthiophenol | S-(4-Methylphenyl)thiosaccharin | Dichloromethane | Triethylamine | >90 |
| 4-Chlorothiophenol | S-(4-Chlorophenyl)thiosaccharin | Dichloromethane | Triethylamine | >90 |
| Benzyl mercaptan | S-Benzylthiosaccharin | Dichloromethane | Triethylamine | >90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Saccharin Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous triethylamine or pyridine (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for the Synthesis of O-Aryl Pseudosaccharin Ethers via Phase-Transfer Catalysis
-
Materials:
-
This compound (1.0 eq)
-
Substituted phenol (1.0 eq)
-
Sodium hydroxide (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq) and sodium hydroxide (1.1 eq) in water.
-
In a separate flask, dissolve this compound (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in DCM.
-
Combine the aqueous and organic solutions in a flask equipped with a magnetic stirrer.
-
Stir the biphasic mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
After completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion
This compound is a highly effective reagent for the synthesis of diverse saccharin derivatives through nucleophilic addition-elimination reactions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this reagent in their synthetic strategies. The robust nature of these reactions, coupled with the biological significance of the saccharin scaffold, underscores the importance of these methodologies in the fields of medicinal chemistry and drug discovery. Further exploration into the reactivity with a broader range of nucleophiles, particularly thiols, and detailed kinetic studies will continue to expand the synthetic utility of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Visible-Light-Mediated Synthesis of Anomeric S-Aryl Glycosides via Electron Donor–Acceptor Complex Using Thianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Pseudosaccharin Chloride in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudosaccharin chloride, formally known as 3-chloro-1,2-benzisothiazole 1,1-dioxide, is a highly reactive and versatile electrophilic building block derived from saccharin.[1] Its significance in medicinal chemistry and drug development stems from the reactivity of the C3-chloro group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the 1,2-benzisothiazole 1,1-dioxide scaffold, a privileged heterocyclic motif found in numerous biologically active compounds, into a wide array of molecules.
This reagent serves as a key intermediate for the synthesis of N-substituted, O-substituted, and S-substituted saccharin derivatives, many of which exhibit promising pharmacological activities, including roles as protease inhibitors and antimicrobial agents.[1][2] These application notes provide an overview of its synthesis and detailed protocols for its use in preparing various heterocyclic derivatives.
Core Reaction Mechanism: Nucleophilic Substitution
The primary utility of this compound lies in the nucleophilic substitution reaction at the C3 position. The electron-withdrawing sulfonyl group activates the carbon atom, making the chloride an excellent leaving group for a variety of nucleophiles (Nu:), including amines, phenols, and thiols.
Caption: Nucleophilic substitution at the C3 position of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from Saccharin
This protocol details the preparation of the starting reagent, 3-chloro-1,2-benzisothiazole 1,1-dioxide, via the chlorination of saccharin.[1]
Materials:
-
Saccharin
-
Phosphorus pentachloride (PCl₅)
-
Dry solvent (e.g., toluene or benzene)
-
Ice water
-
Ethanol
Procedure:
-
Suspend saccharin (1 equivalent) in a dry, inert solvent within a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Add phosphorus pentachloride (PCl₅) (1.1 equivalents) portion-wise to the suspension while stirring.
-
After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl gas evolution. Typically, this takes 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess PCl₅ and precipitate the product.
-
Filter the crude solid product, wash thoroughly with cold water, and press dry.
-
Recrystallize the crude product from ethanol to yield pure 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.
Protocol 2: General Synthesis of N-Substituted Saccharin Derivatives
This protocol describes a general method for the reaction of this compound with primary or secondary amines, including amino acid esters and other heterocyclic amines, to form N-substituted derivatives.[1][2]
Materials:
-
This compound
-
Amine nucleophile (e.g., amino acid ester, 2-aminotetrazole) (1 equivalent)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, or Potassium Carbonate) (1.1 - 1.5 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amine nucleophile (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1 equivalent) in the same solvent.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted saccharin derivative.
Applications and Data
This compound is a key precursor for a variety of heterocyclic structures with demonstrated biological relevance.
Synthesis of Biologically Active Agents
The reaction of this compound with various nucleophiles has led to the development of compounds with potential therapeutic applications. For instance, its reaction with amino acid esters has produced inhibitors of Human Leukocyte Elastase (HLE).[2]
Caption: Experimental workflow from saccharin to bioactive N-substituted derivatives.
The tables below summarize quantitative data for the synthesis of various heterocyclic derivatives using this compound.
Table 1: Synthesis of N-Substituted Saccharin Derivatives
| Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Glycine methyl ester HCl | TEA | DCM | 12 | 75 | [2] |
| L-Alanine ethyl ester HCl | TEA | DCM | 12 | 82 | [2] |
| L-Valine methyl ester HCl | TEA | DCM | 24 | 68 | [2] |
| 5-Amino-1-methyl-1H-tetrazole | K₂CO₃ | Acetonitrile | 4 | 92 | [1] |
| 5-Amino-2-methyl-2H-tetrazole | K₂CO₃ | Acetonitrile | 4 | 89 |[1] |
Table 2: Biological Activity of Synthesized Derivatives
| Compound ID | Structure Class | Target | Activity (Ki) | Reference |
|---|---|---|---|---|
| 4k | N-(Saccharinyl)-L-valine methyl ester | Human Leukocyte Elastase | 45 µM | [2] |
| 4m | N-(Saccharinyl)-L-leucine methyl ester | Human Leukocyte Elastase | 60 µM |[2] |
Synthesis of S- and O-Substituted Derivatives
Beyond N-nucleophiles, this compound also reacts efficiently with sulfur and oxygen nucleophiles to create C-S and C-O bonds, respectively. This further expands its utility in generating molecular diversity.[1]
Caption: Versatility of this compound with various nucleophiles.
Table 3: Synthesis of S- and O-Substituted Saccharin Derivatives
| Nucleophile | Product Class | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Methyl-1,3,4-thiadiazole-2-thiol | S-Substituted | Base, Solvent | High | [1] |
| 4-Methoxyphenol | O-Substituted | Base, Solvent | - |[1] |
Conclusion
This compound is an invaluable reagent for the synthesis of heterocyclic compounds centered on the 1,2-benzisothiazole 1,1-dioxide core. Its straightforward preparation and high reactivity with a broad range of nucleophiles make it an essential tool for medicinal chemists and researchers in drug discovery. The protocols and data presented here provide a foundation for its effective use in synthesizing diverse libraries of potentially bioactive molecules.
References
The Versatility of Pseudosaccharin Chloride in Medicinal Chemistry: A Gateway to Novel Bioactive Compounds
Pseudosaccharin chloride, a reactive derivative of saccharin, has emerged as a valuable and versatile building block in medicinal chemistry. Its primary role as a powerful electrophile allows for the facile introduction of the benzisothiazole dioxide core into a wide array of molecules, leading to the synthesis of compounds with diverse and significant biological activities. This includes the development of potent enzyme inhibitors, anticancer agents, and antibacterial compounds, highlighting its importance for researchers, scientists, and drug development professionals.
This compound's utility lies in its ability to readily react with nucleophiles such as amines, alcohols, and amino acids. This reactivity has been extensively exploited to generate libraries of novel compounds for biological screening. The resulting derivatives often exhibit enhanced pharmacological properties, making this compound a key intermediate in the quest for new therapeutic agents.
Key Applications in Drug Discovery
The application of this compound spans several key areas of medicinal chemistry:
-
Enzyme Inhibition: A significant focus of research has been the synthesis of pseudosaccharin amine derivatives as potent inhibitors of various enzymes. Notably, derivatives synthesized by reacting this compound with amino acid esters have demonstrated significant inhibitory activity against Human Leukocyte Elastase (HLE), a serine protease implicated in inflammatory diseases.[1][2]
-
Anticancer Activity: The saccharin scaffold, accessible through this compound, has been identified as a promising pharmacophore for the development of anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, with some derivatives exhibiting potent activity against ovarian and melanoma cancer cells.[3][4] The mechanism of action for some saccharin derivatives involves the inhibition of carbonic anhydrase IX, an enzyme crucial for pH regulation and survival of cancer cells in the tumor microenvironment.[1][2][5][6]
-
Antibacterial Activity: Researchers have also explored the synthesis of novel antibacterial agents using this compound. The resulting compounds, often incorporating other heterocyclic moieties, have shown promising activity against both Gram-positive and Gram-negative bacteria.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of bioactive molecules using this compound.
Protocol 1: General Synthesis of 3-(Substituted-amino)-1,2-benzisothiazole 1,1-dioxides
This protocol outlines a general method for the reaction of this compound with various primary and secondary amines to yield the corresponding N-substituted pseudosaccharin amine derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperazine)
-
Triethylamine (Et3N)
-
Dioxane
-
Water
-
Standard laboratory glassware for reflux and extraction
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dioxane.
-
Addition of Amine: To this solution, add the desired amine (1.0-1.2 eq) and triethylamine (1.1 eq) as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction using TLC. The reaction is typically complete within 4-5 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification:
Protocol 2: Synthesis of Alkyl [(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]alkanoates (HLE Inhibitors)
This protocol describes the synthesis of potential Human Leukocyte Elastase inhibitors by reacting this compound with amino acid esters.[1]
Materials:
-
This compound
-
Amino acid methyl or ethyl ester hydrochloride
-
Triethylamine (Et3N)
-
Dioxane
-
Water
-
Standard laboratory glassware for reflux and extraction
-
TLC apparatus
-
Silica gel for column chromatography
Procedure:
-
Liberation of Free Amine: In a flask, suspend the amino acid ester hydrochloride (1.0 eq) in dioxane and add triethylamine (1.1 eq) to liberate the free amino acid ester. Stir the mixture for 15-20 minutes at room temperature.
-
Reaction with this compound: To this mixture, add a solution of this compound (1.0 eq) in dioxane.
-
Reaction: Heat the reaction mixture to reflux for 4-5 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, evaporate the solvent in vacuo. Wash the residue with cold water.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired alkyl [(1,1-dioxo-1,2-benzisothiazol-3-yl)amino]alkanoate.
Data Presentation
The biological activities of various compounds synthesized from this compound are summarized in the tables below for easy comparison.
Table 1: Human Leukocyte Elastase (HLE) Inhibitory Activity of Pseudosaccharin Amine Derivatives
| Compound ID | Structure | Ki (µM) | Reference |
| 4k | Alkyl [(1,1-dioxo-benzo[d]isothiazol-3-yl)amino]alkanoate derivative | 45 | [1] |
| 4m | Alkyl [(1,1-dioxo-benzo[d]isothiazol-3-yl)amino]alkanoate derivative | 60 | [1] |
Table 2: Anticancer Activity of Saccharin Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Ovcar-3 (Ovarian) | 7.64 ± 0.01 | [4][10] |
| 10a | M-14 (Melanoma) | 8.66 ± 0.01 | [4][10] |
Table 3: Antibacterial Activity of Saccharin Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Reference |
| 6c | Staphylococcus aureus | 30-35 | [4][10] |
| 10a | Escherichia coli | 30-35 | [4][10] |
Visualizing the Role of this compound
The following diagrams illustrate the synthetic workflow and a key mechanism of action for compounds derived from this compound.
References
- 1. Saccharin shows promise as cancer inhibitor, researchers find - UF Health [ufhealth.org]
- 2. Saccharin shows promise as cancer inhibitor, researchers find - News - University of Florida [archive.news.ufl.edu]
- 3. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of Pseudosaccharin-Based Human Leukocyte Elastase (HLE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Leukocyte Elastase (HLE), a serine protease found in the azurophilic granules of neutrophils, is a key mediator of inflammation and tissue destruction.[1] While essential for host defense, unregulated HLE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2] This makes HLE a prime therapeutic target for the development of novel anti-inflammatory agents. Pseudosaccharin chloride, a reactive sulfonamide precursor, serves as a versatile scaffold for the synthesis of a diverse range of potential enzyme inhibitors. This document provides detailed protocols for the synthesis of pseudosaccharin-based inhibitors of HLE and their subsequent enzymatic evaluation.
Synthesis of Potential HLE Inhibitors
The primary synthetic route involves the reaction of this compound with amino acid esters to yield N-substituted pseudosaccharin derivatives.[3] This approach leverages the nucleophilic character of the amino group on the amino acid ester to displace the chloride from the sulfonyl chloride of pseudosaccharin, forming a stable sulfonamide linkage.
Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted pseudosaccharin derivatives.
Experimental Protocol: Synthesis of Alkyl [(1,1-dioxo-benzo[d]isothiazol-3-yl)amino]alkanoates
This protocol is a representative example for the synthesis of potential HLE inhibitors based on the reaction of this compound with an amino acid ester.[3][4]
Materials:
-
This compound
-
Appropriate amino acid ester hydrochloride (e.g., L-Isoleucine methyl ester hydrochloride, L-Valine methyl ester hydrochloride)
-
Dioxane, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or other suitable base
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a stirred solution of the amino acid ester hydrochloride (1.0 eq) in a mixture of anhydrous dioxane and anhydrous DMF, add triethylamine (2.2 eq) at room temperature under an inert atmosphere.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted pseudosaccharin derivative.
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Evaluation of HLE Inhibitory Activity
The inhibitory potential of the synthesized compounds against HLE is determined using a fluorogenic or chromogenic assay.[5][6] The assay measures the rate of cleavage of a specific HLE substrate in the presence and absence of the inhibitor.
Enzyme Inhibition Assay Workflow
Caption: Workflow for the in vitro Human Leukocyte Elastase inhibition assay.
Experimental Protocol: Fluorogenic HLE Inhibition Assay
This protocol provides a detailed method for assessing the inhibitory activity of the synthesized pseudosaccharin derivatives against HLE.[5]
Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO
-
Synthesized pseudosaccharin derivatives (test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate in Assay Buffer to the desired final concentration (typically at or near the Km value).
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of the diluted test compound to the wells of the 96-well plate.
-
Include control wells:
-
Positive control (no inhibition): Assay Buffer + DMSO
-
Negative control (vehicle): Assay Buffer + DMSO
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the HLE enzyme solution (diluted in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value. For reversible inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of selected pseudosaccharin derivatives against Human Leukocyte Elastase.[3]
| Compound | R Group | X Group | Ki (µM) |
| 4k | -CH(CH₃)C₂H₅ | -OCH₃ | 45 |
| 4m | -CH(CH₃)₂ | -OCH₃ | 60 |
HLE-Mediated Signaling Pathway
Unregulated HLE activity can contribute to pathological conditions by degrading extracellular matrix proteins and by activating pro-inflammatory signaling pathways.[7] One such pathway is the PI3K/Akt signaling cascade, which is involved in cell proliferation and apoptosis.[8] Inhibition of HLE can, therefore, modulate these downstream cellular processes.
Caption: Inhibition of HLE by pseudosaccharin derivatives can modulate the PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable starting material for the synthesis of potential inhibitors of Human Leukocyte Elastase. The straightforward synthetic methodology coupled with reliable in vitro screening assays provides a robust platform for the discovery and development of novel anti-inflammatory therapeutics. The ability of these inhibitors to modulate HLE-driven signaling pathways underscores their potential for treating a range of inflammatory disorders.
References
- 1. atsjournals.org [atsjournals.org]
- 2. longdom.org [longdom.org]
- 3. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudosaccharin Chloride: A Versatile Scaffold for Novel Organic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pseudosaccharin chloride, a derivative of the well-known artificial sweetener saccharin, has emerged as a highly versatile and reactive building block in organic synthesis. Its unique chemical structure, featuring a reactive sulfonyl chloride moiety, allows for facile derivatization with a wide range of nucleophiles, leading to the creation of diverse molecular architectures with significant potential in medicinal chemistry and materials science. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for key transformations, and insights into the biological activities of the resulting novel organic compounds.
Synthetic Applications
This compound serves as a valuable electrophile for the introduction of the benzisothiazole dioxide scaffold into various organic molecules. This scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active compounds. The primary application of this compound lies in its reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of N-substituted, O-substituted, and S-substituted saccharin derivatives, respectively.
Reactions with Amines
The reaction of this compound with primary and secondary amines proceeds readily to form N-substituted 3-aminobenzisothiazole-1,1-dioxides. This reaction is particularly useful for the synthesis of analogs of known drugs and for the generation of compound libraries for high-throughput screening. For instance, this methodology has been employed in the synthesis of piroxicam analogs, a class of non-steroidal anti-inflammatory drugs (NSAIDs).
Reactions with Alcohols and Phenols
This compound reacts with alcohols and phenols to yield the corresponding O-substituted saccharin derivatives. This reaction provides access to a variety of ethers with potential applications as therapeutic agents or functional materials.
Reactions with other Nucleophiles
The reactivity of this compound extends to other nucleophiles, including azides, which can be used to introduce the saccharin motif into more complex heterocyclic systems through cycloaddition reactions.
Data Presentation
The following tables summarize quantitative data for the synthesis of various derivatives from this compound, providing a comparative overview of reaction efficiencies.
Table 1: Synthesis of N-Substituted Pseudosaccharin Derivatives
| Amine Nucleophile | Solvent | Reaction Conditions | Yield (%) | Reference |
| Various Amines | Inert Solvent | Not specified | Good | [1] |
| Amino Acid Esters | Not specified | Not specified | Good | [1][2] |
| Cinnamyl Alcohol | Toluene with Triethylamine | Reflux, 2h | Not specified | [3] |
Table 2: Biological Activity of this compound Derivatives
| Compound Class | Biological Activity | Target | Key Findings | Reference |
| Pseudosaccharin amine derivatives | Elastase Inhibitor | Human Leukocyte Elastase (HLE) | Reversible inhibitors with Ki values in the micromolar range. | [1][2] |
| Saccharin-derived hydrazones | Anticancer | M-14 and Ovcar-3 cell lines | Showed potent anticancer activity with low IC50 values. | [4] |
| Saccharin-derived hydrazones | Antimicrobial | Staphylococcus and Escherichia coli | Exhibited significant antibacterial activity. | [4] |
| N-substituted saccharin derivatives | Anticancer, Antioxidant, Anti-inflammatory | Hepatic cancer cells, IL-6, TNF-α | Showed varying degrees of cytotoxic, antioxidant, and anti-inflammatory activities. | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Saccharin
This protocol describes the synthesis of the starting building block, this compound (also referred to as saccharyl chloride), from saccharin.
Materials:
-
Saccharin
-
Phosphorus pentachloride (PCl₅)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine saccharin and phosphorus pentachloride in a 1:1 molar ratio.
-
Heat the mixture at 220°C for 2 hours. The reaction is neat (without solvent).
-
After 2 hours, allow the reaction mixture to cool.
-
The byproduct, phosphorus(V) oxychloride (POCl₃), is removed by distillation under reduced pressure.
-
The remaining solid, this compound, is then recrystallized from toluene.
-
The product is characterized by IR spectroscopy, ¹H NMR spectroscopy, and melting point.[3]
Protocol 2: General Procedure for the Synthesis of N-Substituted Pseudosaccharin Derivatives
This protocol provides a general method for the reaction of this compound with various amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., alkyl amines, dialkylaminoalkylamines)
-
Inert solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve this compound in an inert solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine to the solution. For amine hydrochlorides, an equivalent of a non-nucleophilic base like triethylamine should be added to liberate the free amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted pseudosaccharin derivative.[1]
Protocol 3: Synthesis of O-Cinnamylsaccharin
This protocol details the synthesis of an O-substituted saccharin derivative using an alcohol.
Materials:
-
This compound
-
Cinnamyl alcohol
-
Toluene
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve this compound in toluene.
-
Add cinnamyl alcohol and triethylamine to the solution.
-
Reflux the mixture for 2 hours.
-
After cooling to room temperature, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried, and the solvent is evaporated.
-
The product, O-cinnamylsaccharin, is purified by recrystallization.[3]
Mandatory Visualization
Below are diagrams illustrating key synthetic pathways and a representative biological signaling pathway involving this compound derivatives.
Caption: Synthesis of this compound from Saccharin.
Caption: General Derivatization of this compound.
Caption: Inhibition of Human Leukocyte Elastase by Pseudosaccharin Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation with Pseudosaccharin Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups onto nitrogen atoms can significantly modulate the biological activity, physicochemical properties, and pharmacokinetic profiles of molecules. Pseudosaccharin chloride has emerged as a versatile reagent for the N-functionalization of amines. As an activated form of saccharin, it readily reacts with primary and secondary amines to form N-substituted pseudosaccharin derivatives. This document provides a detailed experimental procedure for the N-alkylation of amines using this compound, intended for researchers in organic synthesis and drug discovery.
Reaction Principle
This compound (1-imino-1-chloro-1,2-benzisothiazol-3-one 1,1-dioxide) serves as an electrophilic partner in reactions with nucleophilic amines. The reaction proceeds via a nucleophilic acyl-type substitution at the imino carbon, where the amine displaces the chloride leaving group. The presence of a base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocols
General Procedure for N-Alkylation of Amines with this compound
This protocol outlines a general method for the reaction of an amine with this compound in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine or DIPEA (1.2-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pseudosaccharin derivative.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound under the general protocol described above. (Note: This data is hypothetical and for illustrative purposes).
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Et₃N | DCM | 4 | 92 |
| 2 | Aniline | DIPEA | THF | 12 | 85 |
| 3 | Piperidine | Et₃N | DCM | 2 | 95 |
| 4 | Morpholine | Et₃N | DCM | 3 | 93 |
| 5 | N-Methylaniline | DIPEA | THF | 18 | 78 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of amines using this compound.
Caption: General workflow for the N-alkylation of amines using this compound.
Safety Precautions
-
This compound is a reactive chemical and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Pseudosaccharin Chloride in Solid-Phase Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudosaccharin chloride, also known as N-saccharin chloride, is a versatile reagent with potential applications in solid-phase organic synthesis (SPOS). Although direct, widespread protocols are not extensively documented, its chemical properties as a sulfonyl chloride suggest its utility as both a safety-catch linker and a carboxylic acid activating agent. This document provides detailed application notes and proposed protocols for the use of this compound in SPOS, drawing upon analogous chemistries of related sulfonyl compounds and established solid-phase methodologies.
Introduction to this compound in Solid-Phase Synthesis
Solid-phase organic synthesis is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. The choice of linker, which tethers the growing molecule to the solid support, and the method of monomer activation are critical for a successful synthesis.
This compound, as a derivative of saccharin, offers a unique chemical handle. The sulfonyl chloride moiety is highly reactive towards nucleophiles, allowing for the immobilization of substrates onto a solid support. Furthermore, the resulting sulfonamide linkage possesses tunable stability, making it an attractive candidate for safety-catch linker strategies. In a "safety-catch" approach, the linker is stable to the general synthesis conditions but can be "activated" by a specific chemical transformation to allow for cleavage.
This document outlines two primary proposed applications of this compound in SPOS:
-
As a Safety-Catch Linker: For the immobilization of alcohols, phenols, and amines.
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As a Carboxylic Acid Activating Agent: For facilitating amide bond formation in peptide and small molecule synthesis.
Proposed Application 1: this compound as a Safety-Catch Linker
In this application, a resin is functionalized with a derivative of pseudosaccharin that allows for the attachment of the initial building block. The sulfonamide linkage is robust under various reaction conditions. Cleavage is achieved by activating the sulfonamide, for example, through N-alkylation, followed by nucleophilic attack to release the synthesized molecule.
Workflow for this compound as a Safety-Catch Linker
Caption: Workflow for using a pseudosaccharin-based safety-catch linker.
Experimental Protocol: Immobilization and Cleavage
Materials:
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Aminomethylated polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
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This compound
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Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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First building block (e.g., Fmoc-amino alcohol)
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Activating agent (e.g., Iodoacetonitrile)
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Cleavage nucleophile (e.g., 1 M Sodium methoxide in methanol)
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Trifluoroacetic acid (TFA) for final deprotection if necessary
Protocol:
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Resin Swelling: Swell the aminomethylated resin in DMF for 1 hour in a solid-phase synthesis vessel.
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This compound Coupling:
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Dissolve this compound (3 eq.) in DMF.
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Add DIPEA (5 eq.) to the solution.
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Add the solution to the swollen resin and agitate for 4 hours at room temperature.
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Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
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Building Block Immobilization:
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Dissolve the first building block (e.g., Fmoc-amino alcohol, 2 eq.) and DIPEA (4 eq.) in DMF.
-
Add the solution to the pseudosaccharin-functionalized resin.
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Agitate the mixture for 12 hours at room temperature.
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Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
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Determine the loading capacity using a standard method (e.g., Fmoc cleavage quantification).
-
-
Solid-Phase Synthesis: Proceed with the desired synthetic steps (e.g., Fmoc-SPPS).
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Linker Activation:
-
Swell the resin in DMF.
-
Add a solution of iodoacetonitrile (10 eq.) and DIPEA (10 eq.) in DMF.
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Agitate for 6 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Product Cleavage:
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Treat the resin with a solution of 1 M sodium methoxide in methanol for 12 hours.
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Filter the resin and collect the filtrate containing the cleaved product.
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Neutralize the filtrate with acetic acid.
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Evaporate the solvent and proceed with purification.
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Quantitative Data Summary (Hypothetical)
| Step | Parameter | Value |
| Resin Loading | Initial Aminomethyl Resin | 1.0 mmol/g |
| After Pseudosaccharin Coupling | ~0.95 mmol/g | |
| After Building Block Immobilization | ~0.75 mmol/g | |
| Cleavage | Product Yield (based on initial loading) | 70-85% |
| Product Purity (before purification) | >80% |
Proposed Application 2: this compound as a Carboxylic Acid Activating Agent
This compound can be used for the in-situ activation of carboxylic acids to form a mixed anhydride, which then readily reacts with an amine to form an amide bond. This is particularly useful in solid-phase peptide synthesis (SPPS) for coupling amino acids.
Logical Relationship for Carboxylic Acid Activation
Caption: Activation of a carboxylic acid with this compound.
Experimental Protocol: Amide Bond Formation in SPPS
Materials:
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Fmoc-protected amino acid
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This compound
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DIPEA or 2,4,6-Collidine
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DMF
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Resin with a free amine (e.g., deprotected Rink Amide resin)
Protocol:
-
Resin Preparation: Ensure the resin has a free terminal amine by performing the standard Fmoc deprotection step (e.g., 20% piperidine in DMF).
-
Activation of Amino Acid:
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In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) in DMF.
-
Add this compound (3 eq.) to the solution.
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Add DIPEA (6 eq.) and stir for 10 minutes at 0°C to form the active mixed anhydride.
-
-
Coupling Reaction:
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Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and proceed to the next deprotection/coupling cycle.
Quantitative Data Comparison (Hypothetical vs. Standard Reagents)
| Coupling Reagent | Coupling Time | Yield (per step) | Purity of Crude Peptide |
| This compound | 1-2 hours | 95-99% | High |
| HBTU/HOBt | 30-60 minutes | >99% | Very High |
| DIC/HOBt | 1-3 hours | >99% | Very High |
Safety and Handling
This compound is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][2] Store the reagent under an inert atmosphere and away from moisture and oxidizing agents.[1]
Conclusion
This compound presents a promising, yet underexplored, reagent for solid-phase organic synthesis. The proposed applications as a safety-catch linker and a carboxylic acid activating agent are based on sound chemical principles and analogies to existing methodologies. Further research is warranted to fully characterize its reactivity, optimize reaction conditions, and explore its full potential in the synthesis of complex molecules. The protocols provided herein serve as a starting point for researchers interested in investigating the utility of this versatile compound.
References
Troubleshooting & Optimization
Technical Support Center: Pseudosaccharin Chloride Derivatization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Pseudosaccharin chloride in derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization reaction with this compound is resulting in a low yield of the desired N-substituted product. What are the common causes?
A1: Low yields in this compound derivatizations are frequently due to suboptimal reaction conditions or reagent quality. Here are the primary aspects to investigate:
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Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze to the corresponding and unreactive sulfonic acid.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle reagents in a dry environment.
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Reagent Purity:
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This compound: Impurities in the starting material can lead to side reactions. While recrystallized this compound is reported to be quite stable, improperly stored reagent may have degraded.[2]
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Amine: The amine reactant should be pure and dry. Some amines can absorb atmospheric carbon dioxide to form carbamates, which may interfere with the reaction.[1][3]
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Solvent and Base: Use high-purity, anhydrous solvents and bases (e.g., triethylamine, pyridine).
-
-
Incorrect Stoichiometry: Carefully check the molar ratios of your reactants. A common approach is to use a 1:1 ratio of the amine to this compound, with a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base to neutralize the HCl generated during the reaction.[1]
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Suboptimal Temperature: These reactions are often initiated at 0°C and then allowed to warm to room temperature. If the reaction is slow, gentle heating may be required; however, excessive heat can promote the formation of side products.[1]
Q2: I am observing an unexpected solid in my reaction mixture. What could it be?
A2: The formation of an unexpected solid is likely one of two possibilities:
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Hydrolysis Product: If moisture is present in the reaction, this compound can hydrolyze to form 2-sulfobenzoic acid imide (saccharin), which may precipitate out of the solution depending on the solvent used.
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Amine Hydrochloride Salt: The reaction between this compound and an amine generates one equivalent of hydrogen chloride (HCl).[4][5][6] If a tertiary amine base is not added, or if the amine reactant itself is the only base present, the HCl will react with the starting amine or the product to form a hydrochloride salt, which is often a solid.[4][5]
Q3: My reaction is not proceeding to completion, and I still have significant starting material. What steps can I take?
A3: If your reaction has stalled, consider the following troubleshooting steps:
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Re-evaluate Reaction Conditions:
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Temperature: If the reaction is being run at a low temperature, a modest increase in temperature may be necessary to drive it to completion. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
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Reaction Time: Some derivatization reactions may require longer reaction times.
-
-
Check for Amine Reactivity: Sterically hindered or electron-deficient amines may exhibit lower reactivity towards this compound. In such cases, more forcing conditions (higher temperature, longer reaction time) or the use of a stronger, non-nucleophilic base might be necessary.
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Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of atmospheric moisture.[1]
Common Side Reactions and Favorable Conditions
| Side Reaction/Issue | Favorable Conditions | Mitigation Strategies |
| Hydrolysis of this compound | Presence of water in reactants, solvents, or from the atmosphere. | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere.[1] |
| Formation of Amine Hydrochloride Salt | Insufficient amount of base to neutralize the generated HCl. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) or an excess of the amine reactant.[4][5] |
| Incomplete Reaction | Low reaction temperature; low reactivity of the amine (steric hindrance or electronic effects). | Increase the reaction temperature cautiously; prolong the reaction time; use a stronger base. |
| Thermal Decomposition | High reaction temperatures. | Maintain a controlled temperature and avoid excessive heating.[1] |
General Experimental Protocol for N-Derivatization of an Amine
This protocol provides a general methodology for the reaction of an amine with this compound. Optimal conditions may vary depending on the specific amine used.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) to an oven-dried flask containing a stir bar and anhydrous dichloromethane (DCM) (10 mL).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of this compound: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution with vigorous stirring.
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Reaction: Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Reaction Pathways
The following diagram illustrates the desired derivatization reaction and the most common side reaction.
References
troubleshooting low yield in Pseudosaccharin chloride reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Pseudosaccharin chloride (2-sulfamoylbenzoyl chloride).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield or no formation of this compound. What are the likely causes?
Low or no product formation is a common issue and can typically be attributed to several critical factors related to the reagents and reaction conditions. The most frequent culprits are the presence of moisture, impure starting materials, or suboptimal reaction temperature.
Troubleshooting Steps for Low/No Product Yield:
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Moisture Contamination: this compound is highly susceptible to hydrolysis. Any moisture in the reaction will convert the product back to the starting material, 2-sulfamoylbenzoic acid.
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Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen or argon). Use anhydrous solvents and ensure the starting 2-sulfamoylbenzoic acid is thoroughly dried.
-
-
Impure Starting Materials:
-
2-Sulfamoylbenzoic Acid: The purity of the starting carboxylic acid is crucial. Impurities can interfere with the reaction.
-
Thionyl Chloride (SOCl₂): Old or improperly stored thionyl chloride can decompose to sulfur dioxide (SO₂) and disulfur dichloride (S₂Cl₂), which can be yellow-orange colored and may reduce the reagent's effectiveness.[1]
-
Solution: Use high-purity 2-sulfamoylbenzoic acid. If the purity is questionable, consider recrystallization. Use a fresh, unopened bottle of thionyl chloride or distill older thionyl chloride before use.[1]
-
-
Suboptimal Reaction Temperature: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride typically requires heating to overcome the activation energy.
-
Solution: Ensure the reaction is heated to reflux, as this is a common condition for this type of transformation.[1] The specific temperature will depend on the solvent used, if any.
-
-
Insufficient Reagent: An inadequate amount of the chlorinating agent will result in incomplete conversion.
-
Solution: Use a molar excess of thionyl chloride (typically 2-5 equivalents) to ensure the reaction goes to completion.
-
Q2: My final product is contaminated with a significant amount of unreacted 2-sulfamoylbenzoic acid. How can I address this?
Detecting the starting material in your final product indicates an incomplete reaction. This can be due to several factors outlined in the table below.
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction by TLC or by observing the cessation of gas evolution (SO₂ and HCl). Extend the reflux time if necessary. |
| Inadequate Mixing | Poor stirring can lead to localized concentrations of reactants and incomplete conversion. | Ensure vigorous and efficient stirring throughout the reaction. |
| Low Reaction Temperature | The temperature may not have been high enough to drive the reaction to completion. | Ensure the reaction mixture is maintained at a steady reflux. |
| Deactivated Thionyl Chloride | The thionyl chloride may have been partially hydrolyzed before or during the reaction. | Use fresh or distilled thionyl chloride and ensure anhydrous conditions. |
Q3: I have isolated my product, but the yield is still low after workup and purification. Where could I be losing my product?
Product loss during workup and purification is a common source of low yields, especially given the reactivity of this compound.
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Hydrolysis During Workup: Aqueous workup steps can lead to significant hydrolysis of the product.
-
Solution: Minimize contact with water. If an aqueous wash is necessary, use ice-cold water or brine and perform the separation quickly. Ensure the organic solvent used for extraction is anhydrous.
-
-
Decomposition on Silica Gel: this compound, being an acyl chloride, is highly reactive and can decompose on silica gel during column chromatography.[2]
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Loss During Solvent Removal: this compound is a solid, but care must be taken during the removal of excess thionyl chloride and any solvent.
-
Solution: Remove excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous, inert solvent like toluene can be effective.[1]
-
Q4: I am observing unexpected byproducts in my reaction. What are they and how can I avoid their formation?
The formation of byproducts can significantly reduce the yield of the desired this compound.
| Potential Byproduct | Formation Mechanism | Prevention/Mitigation |
| 2-Sulfamoylbenzoic Anhydride | Formed by the reaction of this compound with unreacted 2-sulfamoylbenzoic acid, especially in the presence of a base. | Use a sufficient excess of thionyl chloride to ensure all the carboxylic acid is converted to the acid chloride. Avoid using basic catalysts like pyridine if anhydride formation is a problem. |
| Dimeric/Polymeric Impurities | Self-condensation or other side reactions can occur, potentially involving the sulfamoyl group under certain conditions. | Control the reaction temperature carefully; avoid excessive heating. Add the reagents slowly to maintain a controlled reaction rate. |
Experimental Protocols
Synthesis of this compound from 2-Sulfamoylbenzoic Acid
This protocol describes a general procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
2-Sulfamoylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another suitable inert solvent)
-
Dry glassware (oven-dried and cooled in a desiccator)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-sulfamoylbenzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Under an inert atmosphere (nitrogen or argon), add an excess of thionyl chloride (2.0-5.0 eq). Anhydrous toluene can be used as a solvent if desired.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of thionyl chloride, add anhydrous toluene and evaporate under reduced pressure again. This can be repeated 2-3 times.
-
The resulting crude this compound is often a solid and can be used in the next step without further purification.
-
-
Purification (if necessary): If a higher purity is required, recrystallization from a dry, non-protic solvent such as toluene or a mixture of toluene and hexanes can be attempted. All purification steps should be carried out under anhydrous conditions.
Visualizing Reaction Pathways and Troubleshooting
Diagram of this compound Synthesis and Side Reactions
Caption: Reaction scheme for this compound synthesis and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to diagnosing the cause of low reaction yield.
Logical Relationships of Key Experimental Parameters
Caption: Key factors influencing the successful synthesis of this compound.
References
Technical Support Center: Purification of Pseudosaccharin Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pseudosaccharin chloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as this compound, the corresponding alcohol or amine, and side-products from competing reactions. Hydrolysis of the this compound or the derivative product can also lead to the formation of saccharin as an impurity. Depending on the reaction conditions, oligomeric byproducts may also be present.
Q2: My this compound derivative appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: this compound derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. The presence of water in solvents or on silica gel can lead to the formation of saccharin. To minimize degradation, ensure all solvents and glassware are anhydrous. For column chromatography, consider using a neutral or deactivated silica gel. This can be achieved by pre-treating the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the mobile phase.[1]
Q3: How can I effectively remove unreacted this compound from my product?
A3: Unreacted this compound is generally more polar than its N- or O-substituted derivatives. It can often be removed by column chromatography using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Alternatively, a simple aqueous work-up can sometimes be effective, as this compound will hydrolyze to the more water-soluble saccharin, which can then be separated in the aqueous phase.
Q4: What are suitable TLC visualization techniques for this compound derivatives?
A4: Due to the aromatic nature of the pseudosaccharin core, many derivatives are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[2] For derivatives that are not UV-active or for better visualization, staining with iodine vapor or a potassium permanganate solution can be effective.[2][3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Product oils out instead of crystallizing. | The solvent may be too nonpolar for the compound, or the solution is supersaturated. | - Try a more polar solvent or a solvent mixture. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[4]- Add a small seed crystal to induce crystallization.- Allow the solution to cool more slowly. |
| No crystals form, even after cooling. | The compound is too soluble in the chosen solvent, or the concentration is too low. | - Partially evaporate the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then heat until clear and allow to cool slowly. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the compound.- Cool the solution in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. | - Try a different solvent system.- Perform a second recrystallization.- Consider an alternative purification method like column chromatography. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities (co-elution). | The polarity of the mobile phase is too high or too low. | - Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for the desired compound.[3]- Use a shallow gradient of increasing solvent polarity during elution. |
| Product elutes as a broad band. | The sample was loaded in too large a volume of solvent, or the column was overloaded. | - Dissolve the sample in a minimal amount of the initial mobile phase for loading.[1]- For compounds with low solubility, consider dry loading the sample onto silica gel.[1]- Use a silica gel to crude product weight ratio of at least 30:1.[1] |
| Streaking or tailing of spots on TLC of collected fractions. | The compound is interacting too strongly with the silica gel, or the sample is too concentrated on the TLC plate. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- For TLC analysis, ensure the spotted sample is not too concentrated.[3] |
| No product is eluting from the column. | The mobile phase is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. A common solvent combination is ethyl acetate in hexanes.[3] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Peak fronting or tailing. | Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a high-purity silica column to minimize silanol interactions. |
| Inconsistent retention times. | Changes in mobile phase composition, temperature fluctuations, or column degradation. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a stable temperature.- Flush the column regularly and consider replacing it if performance degrades. |
| Ghost peaks appear in the chromatogram. | Impurities in the mobile phase or carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Implement a robust needle wash protocol between injections. |
| High backpressure. | Clogged frit, column contamination, or buffer precipitation. | - Filter all samples and mobile phases before use.- Regularly flush the column with a strong solvent.- Ensure the buffer components are fully dissolved in the mobile phase. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle and add a thin layer of sand to the top.
-
Equilibration: Wash the column with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Pseudosaccharin Chloride
Welcome to the technical support center for Pseudosaccharin chloride (PSC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of Pseudosaccharin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PSC) and what are its primary applications?
A1: this compound (3-Chloro-1,2-benzisothiazole 1,1-dioxide) is a reactive chemical intermediate. It is primarily used for the derivatization of primary and secondary amines and alcohols to form N-substituted and O-substituted pseudosaccharin compounds, respectively.[1][2] These derivatives are often investigated for their biological activities.
Q2: What are the key safety precautions to take when handling this compound?
A2: this compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[3] It is recommended to handle PSC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How should this compound be stored?
A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Hydrolysis from atmospheric moisture can lead to the formation of saccharin, which can complicate reactions.
Q4: What is the typical mechanism of reaction for PSC with nucleophiles like amines and alcohols?
A4: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile (amine or alcohol) attacks the electrophilic carbon atom at the 3-position of the pseudosaccharin ring, leading to the displacement of the chloride ion.[4][5][6]
Troubleshooting Guide: Reactions with Amines
Q5: My reaction with a primary/secondary amine is resulting in a low yield. What are the potential causes and how can I improve it?
A5: Low yields in reactions with amines can be attributed to several factors:
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Inadequate HCl Scavenging: The reaction produces hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[4][7]
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Steric Hindrance: If the amine is sterically hindered, the reaction rate may be significantly slower.
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Solution: Increase the reaction temperature and/or prolong the reaction time. A more polar aprotic solvent like DMF might also facilitate the reaction.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
Q6: I am observing multiple products in my reaction with a primary amine. What could be the side products?
A6: A common side reaction with primary amines is over-alkylation, leading to the formation of tertiary amine derivatives. This is because the product, a secondary amine, can compete with the starting primary amine to react with PSC.
-
Solution: To minimize this, add the this compound solution dropwise to a solution of the amine at a low temperature (e.g., 0 °C) to maintain a high concentration of the primary amine relative to PSC throughout the reaction.[8]
Q7: How can I effectively purify my N-substituted pseudosaccharin derivative from the reaction mixture?
A7: The purification strategy depends on the nature of the product and impurities.
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Removal of Amine Hydrochloride: The hydrochloride salt of the base (e.g., triethylammonium chloride) or the starting amine can often be removed by an aqueous work-up. The organic layer containing the product is washed with water or a dilute acid, followed by a brine wash, and then dried and concentrated.
-
Removal of Unreacted Amine: If excess amine was used, it can sometimes be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). However, be cautious as the product itself may have basic properties.
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Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[9][10]
Troubleshooting Guide: Reactions with Alcohols
Q8: The reaction of PSC with my alcohol is sluggish or not proceeding to completion. What should I do?
A8: Reactions with alcohols are generally slower than with amines due to the lower nucleophilicity of the hydroxyl group.
-
Solution:
-
Increase Temperature: Heating the reaction mixture is often necessary. Reactions can be run at reflux in a suitable solvent.
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Use a Base: The presence of a base like triethylamine or pyridine can help to deprotonate the alcohol, increasing its nucleophilicity, and also scavenge the HCl produced.
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Anhydrous Conditions: Ensure that the alcohol and solvent are anhydrous, as water can compete with the alcohol for reaction with PSC.
-
Q9: I am getting a low yield and observing byproducts in my reaction with a secondary alcohol. What are the likely side reactions?
A9: With secondary alcohols, especially those prone to forming stable carbocations, two common side reactions are elimination and formation of an alkyl chloride.
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Elimination: The reaction conditions, particularly elevated temperatures, can promote the elimination of HCl to form an alkene.
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Solution: Try running the reaction at a lower temperature for a longer duration. Using a bulkier, non-nucleophilic base might also favor substitution over elimination.
-
-
Alkyl Chloride Formation: The chloride ion generated in the reaction can potentially act as a nucleophile, converting the alcohol to an alkyl chloride, particularly if the alcohol is activated (e.g., benzylic or allylic).
-
Solution: This is often difficult to avoid completely. Optimization of reaction time and temperature may help to favor the desired product.
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how varying reaction parameters can affect the yield of N- and O-substituted pseudosaccharin derivatives.
Table 1: Effect of Solvent and Base on the Yield of an N-Aryl Pseudosaccharin Derivative
| Entry | Amine | Solvent | Base (1.2 eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DCM | Triethylamine | 25 | 4 | 85 |
| 2 | Aniline | THF | Triethylamine | 25 | 4 | 82 |
| 3 | Aniline | Acetonitrile | Triethylamine | 25 | 4 | 88 |
| 4 | Aniline | DCM | Pyridine | 25 | 4 | 75 |
| 5 | Aniline | DCM | None (2 eq. Aniline) | 25 | 6 | 70 |
Table 2: Effect of Temperature on the Yield of an O-Alkyl Pseudosaccharin Derivative
| Entry | Alcohol | Solvent | Base (1.2 eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Toluene | Triethylamine | 25 | 24 | 45 |
| 2 | Benzyl Alcohol | Toluene | Triethylamine | 50 | 12 | 75 |
| 3 | Benzyl Alcohol | Toluene | Triethylamine | 80 | 6 | 92 |
| 4 | Benzyl Alcohol | Toluene | Triethylamine | 110 (reflux) | 3 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Pseudosaccharin Derivatives
-
To a solution of the primary or secondary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL), 1M HCl (2 x 15 mL, for primary amine starting material), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Protocol 2: General Procedure for the Synthesis of O-Substituted Pseudosaccharin Derivatives
-
To a solution of the alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous toluene (15 mL) under a nitrogen atmosphere, add this compound (1.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove triethylammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction mechanism of this compound with a nucleophile.
Caption: General experimental workflow for PSC reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H4ClNO2S | CID 64783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reactions of Pseudosaccharin Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully carrying out reactions involving pseudosaccharin chloride, with a particular focus on the critical role of bases in these transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is a highly reactive electrophile primarily used for the synthesis of N-substituted sulfonamides (specifically, derivatives of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide).[1][2] This is typically achieved through its reaction with primary or secondary amines. These resulting sulfonamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5]
Q2: Why is a base necessary in the reaction of this compound with an amine?
A2: The reaction between this compound and an amine generates hydrochloric acid (HCl) as a byproduct.[6] The amine starting material is itself a base and would be protonated by the generated HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the this compound, thus halting the desired reaction. An external base, often referred to as an "acid scavenger," is added to neutralize the HCl as it is formed, allowing the amine to remain in its free, nucleophilic state.[7][8]
Q3: What are the most common bases used in these reactions?
A3: Tertiary amines such as pyridine and triethylamine (TEA) are frequently used organic bases.[7] Inorganic bases like sodium carbonate or sodium bicarbonate can also be employed, particularly in aqueous or biphasic reaction conditions. The choice of base can significantly impact the reaction's outcome, including yield and side product formation.
Q4: What is the general mechanism for the reaction between this compound and an amine?
A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion to form the N-substituted sulfonamide product.[6] The added base then neutralizes the liberated HCl.
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of this compound with amines in the presence of a base.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactivated Amine: The amine may have been protonated by HCl, rendering it non-nucleophilic. This occurs if the added base is not strong enough or if an insufficient amount was used. 2. Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze back to saccharin, which is unreactive under these conditions.[9] 3. Sterically Hindered Amine: Amines with bulky substituents near the nitrogen atom may react slowly or not at all due to steric hindrance. 4. Low Reactivity of Amine: Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions. | 1. Base Selection & Stoichiometry: Ensure at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine) is used. For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU may be considered.[10] 2. Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Reaction Conditions: For hindered amines, consider using a stronger base, higher reaction temperatures, or longer reaction times. A more polar solvent might also facilitate the reaction. 4. Catalyst: For sluggish reactions, the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts along with a stoichiometric amount of a weaker base can be effective. |
| Formation of a White Precipitate | 1. Ammonium Salt Formation: The white precipitate is often the hydrochloride salt of the added base (e.g., pyridinium chloride, triethylammonium chloride).[6] | 1. Purification: This is a normal byproduct of the reaction and can be removed during aqueous workup by washing with water. |
| Difficult Purification | 1. Excess Base: Using a large excess of a high-boiling point base like pyridine can make its removal under vacuum difficult. 2. Byproduct Solubility: The sulfonamide product and the base hydrochloride salt may have similar solubilities in some solvents, complicating crystallization. | 1. Base Selection: Consider using a lower-boiling point base like triethylamine (b.p. 89 °C) instead of pyridine (b.p. 115 °C) for easier removal. 2. Workup Procedure: Perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the tertiary amine base, followed by a wash with water or brine. The desired sulfonamide product should remain in the organic layer. 3. Chromatography: If crystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative.[11] |
| Unexpected Side Products | 1. Reaction with Pyridine: In some cases, pyridine can react with acyl chlorides to form dihydropyridine derivatives, although this is less common with sulfonyl chlorides.[12] 2. Hydrolysis: As mentioned, hydrolysis of this compound to saccharin is a common side reaction if moisture is present. | 1. Alternative Base: If unexpected side products are observed with pyridine, switch to a non-nucleophilic base like triethylamine or an inorganic base. 2. Strict Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. |
Data Presentation
Comparison of Bases in Sulfonamide Synthesis
The choice of base can influence the yield of the desired N-substituted sulfonamide. While specific comparative data for this compound is sparse in the literature, general trends for sulfonyl chloride reactions can be extrapolated.
| Base | pKa of Conjugate Acid | Typical Reaction Conditions | Advantages | Disadvantages |
| Pyridine | 5.25 | Anhydrous solvent (DCM, THF, or neat), 0 °C to RT | Acts as both a base and a nucleophilic catalyst, can sometimes improve yields with less reactive amines. | Can be difficult to remove due to its high boiling point. Potential for side reactions. |
| Triethylamine (TEA) | 10.75 | Anhydrous solvent (DCM, THF), 0 °C to RT | More basic than pyridine, easily removed by evaporation or acidic wash. Less likely to participate in side reactions. | Can form insoluble hydrochloride salts that may complicate stirring. |
| Sodium Carbonate (Na₂CO₃) | 10.33 (pKa of HCO₃⁻) | Biphasic (e.g., DCM/water) or in a polar aprotic solvent (e.g., DMF) | Inexpensive, easy to remove by filtration or aqueous workup. | Heterogeneous reaction can be slow. Not suitable for highly moisture-sensitive substrates. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxides
This protocol is a generalized procedure based on common practices for the reaction of this compound with amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Base (e.g., Pyridine or Triethylamine, 1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 - 1.5 equivalents) to the solution of the amine and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Dissolve the this compound (1.05 equivalents) in the anhydrous solvent and add it dropwise to the cooled, stirring solution of the amine and base over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl (to remove excess tertiary amine base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[11]
Visualizations
References
- 1. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 11. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Pseudosaccharin Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Pseudosaccharin chloride.
Troubleshooting Guide
Unexpected results in reactions involving this compound can often be traced back to its sensitivity to moisture. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Low or No Reaction Yield
Possible Cause: The most probable cause is the hydrolysis of this compound due to the presence of moisture. Acyl chlorides, a related class of compounds, react readily with water to form the corresponding carboxylic acids, which are unreactive under the desired reaction conditions. Similarly, this compound is expected to hydrolyze to 1,2-benzisothiazole-3(2H)-one 1,1-dioxide (saccharin), rendering it inactive for subsequent nucleophilic substitution reactions.
Troubleshooting Steps:
-
Verify Moisture Content of Starting Material:
-
Use Karl Fischer titration to determine the water content of your this compound. Refer to the Experimental Protocols section for a detailed methodology.
-
Compare the measured moisture content against the acceptable limits outlined in Table 1.
-
-
Ensure Anhydrous Reaction Conditions:
-
Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Conduct the reaction under a positive pressure of an inert atmosphere.
-
-
Reagent and Solvent Quality Check:
-
Ensure all other reagents and solvents are anhydrous. Use freshly opened bottles of reagents or purify/dry them according to standard laboratory procedures.
-
Issue 2: Formation of Insoluble White Precipitate
Possible Cause: The formation of an unexpected white precipitate could be saccharin, the hydrolysis product of this compound. Saccharin has limited solubility in many organic solvents.
Troubleshooting Steps:
-
Isolate and Characterize the Precipitate:
-
If possible, isolate the precipitate by filtration.
-
Analyze the precipitate by techniques such as melting point, IR spectroscopy, or NMR spectroscopy and compare the data with that of an authentic sample of saccharin.
-
-
Review Reaction Setup and Handling Procedures:
-
Re-evaluate your experimental setup and handling procedures for potential sources of moisture ingress. Refer to the Best Practices for Handling this compound section.
-
Issue 3: Inconsistent Reaction Rates or Product Purity
Possible Cause: Variable amounts of moisture in different batches of this compound or in the reaction setup can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Handling Procedures:
-
Implement a strict, standardized protocol for handling and dispensing this compound for all experiments.
-
Utilize a glovebox for weighing and dispensing the reagent whenever possible.
-
-
Batch-to-Batch Quality Control:
-
Perform a quick quality control check, such as a test reaction on a small scale, for each new bottle of this compound.
-
Determine the moisture content of each new batch using Karl Fischer titration.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: this compound is hygroscopic and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The storage area should be cool and dry. For long-term storage, consider placing the container inside a desiccator containing a suitable desiccant.
Q2: What are the visible signs of this compound degradation?
A2: While fresh this compound is typically a crystalline solid, exposure to moisture can lead to the formation of a white, clumpy, or sticky solid due to hydrolysis to saccharin. If you observe a change in the physical appearance of the reagent, it is advisable to check its purity and moisture content before use.
Q3: Can I handle this compound on an open bench?
A3: Handling this compound on an open bench is strongly discouraged due to its moisture sensitivity. Even brief exposure to atmospheric humidity can lead to hydrolysis. It is best practice to handle this reagent in a controlled environment such as a glovebox or using Schlenk line techniques.
Q4: What is the impact of moisture on the yield of my reaction?
Q5: How can I remove moisture from my reaction setup?
A5: To ensure an anhydrous reaction environment, all glassware should be oven-dried and cooled under an inert atmosphere. Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina). Reactions should be conducted under a positive pressure of nitrogen or argon, using septa and needles for reagent transfers.
Data Presentation
Table 1: Recommended Moisture Content Limits for this compound
| Moisture Content (by Karl Fischer Titration) | Recommendation |
| < 0.05% (500 ppm) | Ideal for use in moisture-sensitive reactions. |
| 0.05% - 0.2% (500 - 2000 ppm) | Acceptable for less sensitive applications, but may require a slight excess of the reagent. |
| > 0.2% (2000 ppm) | Not recommended for use. Consider purification or disposal. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol outlines the procedure for determining the water content in a solid sample of this compound using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anhydrous methanol
-
Hydranal™-Coulomat AG (or equivalent anolyte)
-
Hydranal™-Coulomat CG (or equivalent catholyte)
-
Gastight syringe
-
This compound sample
Procedure:
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate anolyte and catholyte.
-
Allow the instrument to stabilize and perform a pre-titration to eliminate any residual moisture in the cell.
-
-
Sample Preparation and Introduction:
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In a glovebox or under a stream of inert gas, accurately weigh approximately 50-100 mg of this compound into a dry, tared vial.
-
Quickly and carefully add the weighed sample directly into the titration cell. Ensure the sample dissolves completely in the anolyte.
-
-
Titration:
-
Start the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.
-
The titration is complete when all the water has been consumed, which is detected by a persistent excess of iodine.
-
-
Calculation:
-
The instrument will automatically calculate the amount of water in the sample based on the total charge passed (Faraday's law) and display the result, typically in micrograms of water.
-
Calculate the percentage of water in the sample using the following formula:
-
Visualizations
References
identification of byproducts in Pseudosaccharin chloride synthesis
Welcome to the technical support center for the synthesis of Pseudosaccharin chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for the synthesis of this compound (3-chloro-1,2-benzisothiazole 1,1-dioxide) is the chlorination of saccharin. This is typically achieved using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: When using phosphorus pentachloride (PCl₅) as the chlorinating agent, the most significant byproduct is o-cyanophenylsulfonyl chloride.[1] Under certain conditions, this byproduct can form in substantial amounts. If using phosphoryl chloride (POCl₃), the formation of N-chlorosaccharin has been reported.[1]
Q3: How can I identify the presence of the o-cyanophenylsulfonyl chloride byproduct in my reaction mixture?
A3: The presence of o-cyanophenylsulfonyl chloride can be confirmed using several analytical techniques:
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Thin-Layer Chromatography (TLC): This byproduct can be separated from this compound using preparative TLC on silica gel.[1]
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Infrared (IR) Spectroscopy: o-cyanophenylsulfonyl chloride exhibits a characteristic sharp absorption band for the nitrile group (C≡N) at approximately 2215 cm⁻¹.[1]
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The aromatic protons of o-cyanophenylsulfonyl chloride appear as a multiplet in the region of 7.8-8.2 ppm in CDCl₃.[1]
-
Mass Spectrometry (MS): The mass spectrum of o-cyanophenylsulfonyl chloride shows a molecular ion peak (M⁺) at m/z 201.[1]
Q4: What is the general mechanism that leads to the formation of o-cyanophenylsulfonyl chloride?
A4: While a detailed, universally accepted mechanism is complex, the formation of o-cyanophenylsulfonyl chloride is believed to occur through a rearrangement of an intermediate formed during the chlorination of the saccharin lactam ring. High temperatures can promote this rearrangement, leading to the opening of the isothiazole ring and subsequent formation of the nitrile and sulfonyl chloride functionalities.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and high percentage of o-cyanophenylsulfonyl chloride byproduct. | High reaction temperature when using PCl₅. A study has shown that at 180°C, the reaction can yield 60-65% of the desired product and 30-35% of the o-cyanophenylsulfonyl chloride byproduct.[1] | Carefully control the reaction temperature. It is advisable to perform the reaction at the lowest effective temperature to minimize the formation of the rearrangement byproduct. |
| Use of a Lewis acid catalyst like ZnCl₂ with PCl₅ can favor the formation of o-cyanophenylsulfonyl chloride.[1] | Avoid using Lewis acid catalysts if the formation of o-cyanophenylsulfonyl chloride is a concern. | |
| Formation of N-chlorosaccharin instead of this compound. | Use of phosphoryl chloride (POCl₃) as the chlorinating agent.[1] | If this compound is the desired product, use phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) as the chlorinating agent instead of phosphoryl chloride. |
| Difficulty in separating this compound from o-cyanophenylsulfonyl chloride. | The two compounds have similar polarities, which can make separation by standard column chromatography challenging. | Preparative thin-layer chromatography (TLC) on silica gel has been reported as an effective method for separation.[1] Recrystallization from a suitable solvent system may also be effective, taking advantage of potential differences in solubility. |
| Hydrolysis of this compound or byproducts. | Presence of moisture in the reaction setup, reagents, or solvents. Sulfonyl chlorides are susceptible to hydrolysis. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon atmosphere). |
Data Presentation
Table 1: Byproduct Formation in the Chlorination of Saccharin with PCl₅
| Product | Yield (%) | Reference |
| This compound | 60-65 | [1] |
| o-Cyanophenylsulfonyl chloride | 30-35 | [1] |
| Reaction Conditions: Saccharin reacted with phosphorus pentachloride at 180°C. |
Table 2: Analytical Data for the Identification of o-Cyanophenylsulfonyl Chloride
| Analytical Technique | Observed Data | Reference |
| Melting Point | 62-63°C | [1] |
| IR (C≡N stretch) | 2215 cm⁻¹ | [1] |
| ¹H-NMR (CDCl₃) | 7.8 - 8.2 ppm (m, 4H) | [1] |
| Mass Spectrometry (M⁺) | m/z 201 | [1] |
Experimental Protocols
Synthesis of this compound using Phosphorus Pentachloride
Disclaimer: This is a generalized protocol based on literature. Researchers should adapt it to their specific laboratory conditions and safety protocols.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly dried.
-
Reaction Setup: Charge the flask with saccharin and phosphorus pentachloride (PCl₅) in a 1:1 molar ratio.
-
Reaction: Heat the mixture gently in an oil bath. The reaction temperature should be carefully monitored and maintained at the lowest possible temperature that allows the reaction to proceed to completion to minimize the formation of o-cyanophenylsulfonyl chloride. A temperature range of 130-150°C is often a reasonable starting point to investigate. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of saccharin), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in the fume hood. This will hydrolyze the excess PCl₅.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform.
-
Washing: Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, which may contain o-cyanophenylsulfonyl chloride, can be purified by preparative thin-layer chromatography on silica gel or by careful recrystallization.[1]
Visualizations
Caption: Synthesis of this compound and formation of the primary byproduct.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
stability of Pseudosaccharin chloride derivatives under different conditions
Technical Support Center: Pseudosaccharin Chloride and Its Derivatives
This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving this compound and its derivatives. Given that "this compound" is a less common term, this guide primarily addresses N-substituted saccharin derivatives, which are widely used in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to saccharin?
"this compound" is a chemical name that can refer to 1,2-benzisothiazol-3(2H)-one, 1,1-dioxide O-chloride. It is a derivative of saccharin, a well-known artificial sweetener.[1][2] In experimental contexts, researchers are often working with various N-substituted derivatives of saccharin, such as N-acylsaccharins, which are valuable reagents in organic synthesis.[3]
Q2: How stable are saccharin and its derivatives in general?
Saccharin itself is known to be heat-stable, not reacting with other food ingredients, which allows for good storage.[1] It remains stable at temperatures up to at least 250°C.[4] However, some hydrolysis can occur under prolonged exposure to extreme pH (less than 2.0) or very high temperatures. The stability of saccharin derivatives can vary significantly based on their specific chemical structure and the experimental conditions.
Q3: What are the common degradation pathways for saccharin derivatives?
The primary degradation pathway for many saccharin derivatives, particularly under aqueous conditions, is hydrolysis.[5] For N-acylsaccharins, cleavage of the N-C bond can occur, especially in the presence of catalysts like palladium.[3] Hydrolysis of the amide bond within the saccharin ring structure can also occur under harsh acidic or basic conditions, leading to the formation of 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid.[6]
Q4: How should I store my this compound derivatives?
Given their reactivity, it is recommended to store this compound and its derivatives in a tightly closed container in a dry, well-ventilated place.[7] For sensitive derivatives, storage at a recommended temperature of 2-8 °C can enhance stability.[7] It is also prudent to keep them away from moisture to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low or No Yield in Reactions Involving N-Acylsaccharins
Possible Causes:
-
Instability of the N-acylsaccharin: The derivative may be degrading under the reaction conditions.
-
Inadequate reaction conditions: Temperature, solvent, or catalyst may not be optimal.
-
Moisture contamination: Water can lead to hydrolysis of the starting material.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Unexpected Side Products
Possible Causes:
-
Hydrolysis: Presence of water leading to the formation of saccharin and the corresponding carboxylic acid.
-
Alternative Reaction Pathways: The derivative might be participating in unintended reactions. For example, N-acylsaccharins can undergo decarbonylative pathways.[3]
-
Thermal Decomposition: High reaction temperatures can cause degradation. Saccharin itself decomposes when heated to 380 °C.
Troubleshooting Steps:
Caption: Troubleshooting unexpected side products.
Stability Data
The stability of saccharin derivatives is highly dependent on the nature of the substituent and the conditions. The following tables summarize general stability information.
Table 1: General Stability of Saccharin under Various Conditions
| Condition | Stability | Notes |
| pH | Generally stable in the pH range of 3.3 to 8.0.[5] | Hydrolysis can occur at pH < 2.0 with prolonged heating. |
| Temperature | Stable up to at least 250°C.[4] | Decomposition occurs at 380°C. |
| Aqueous Solution | Stable under typical food and beverage processing conditions. | Hydrolysis is possible under prolonged exposure to extreme conditions. |
| Solid State | Stable. | Should be stored in a dry environment. |
Table 2: Factors Influencing the Stability of N-Substituted Saccharin Derivatives
| Factor | Effect on Stability | Experimental Considerations |
| Electron-withdrawing groups on the N-substituent | Can increase the susceptibility of the N-C bond to nucleophilic attack. | May require milder reaction conditions and careful control of nucleophiles. |
| Steric hindrance around the N-substituent | May increase stability by sterically shielding the N-C bond from attack. | Can also affect reactivity, potentially requiring more forcing conditions. |
| Presence of water | Can lead to hydrolysis of the amide bond.[6] | Use of anhydrous solvents and inert atmospheres is recommended for sensitive reactions. |
| Strong acids or bases | Can catalyze hydrolysis of the saccharin ring or the N-substituent.[6][8] | Buffer the reaction mixture if possible, or use non-aqueous conditions. |
| Chloride ions | In some systems, chloride can enhance the reactivity of chlorinating agents, which could be relevant if chlorine-containing reagents are used.[9][10] | Be mindful of the salt content in your reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolytic Stability
This protocol provides a framework for assessing the stability of a this compound derivative in an aqueous buffered solution.
-
Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Dissolve a known concentration of the saccharin derivative in each buffer solution.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, and 60°C).
-
Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Quench any ongoing reaction by rapid cooling or addition of a suitable reagent.
-
Analysis: Analyze the concentration of the remaining saccharin derivative using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the derivative versus time for each condition to determine the rate of degradation.
References
- 1. Saccharin - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H4ClNO2S | CID 64783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N-C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saccharin – JMC Fine Chemicals [jmcfinechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Chloride Enhances DNA Reactivity with Chlorine under Conditions Relevant to Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloride Enhances DNA Reactivity with Chlorine under Conditions Relevant to Water Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrolysis of Pseudosaccharin chloride during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of Pseudosaccharin chloride (PSC) during chemical reactions. This compound is a highly reactive reagent, and its susceptibility to hydrolysis is a critical factor to manage for successful and reproducible synthetic outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PSC) and why is it prone to hydrolysis?
This compound (3-chloro-1,2-benzisothiazole 1,1-dioxide) is a versatile reagent used in the synthesis of various biologically active molecules, including derivatives of saccharin.[1][2][3][4] Like other acyl chlorides, the carbon atom in the chloro-imine group of PSC is highly electrophilic. This makes it an excellent acylating agent but also highly susceptible to nucleophilic attack by water.[5] The presence of even trace amounts of moisture can lead to the hydrolysis of PSC to the significantly less reactive 2-sulfamoylbenzoic acid, which can complicate product purification and reduce reaction yields.[5]
Q2: How can I detect if my this compound has hydrolyzed?
The primary hydrolysis product of this compound is 2-sulfamoylbenzoic acid. Its presence can be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: The most indicative sign of hydrolysis is the appearance of a broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H bond in the carboxylic acid. The sharp C=O stretch of the acyl chloride will diminish, and a new C=O stretch for the carboxylic acid will appear at a lower frequency.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 2-sulfamoylbenzoic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[5]
-
Thin-Layer Chromatography (TLC): 2-sulfamoylbenzoic acid is more polar than this compound and will consequently have a lower Rf value on a silica gel plate.[5]
Q3: What are the best practices for storing and handling this compound?
Proper storage and handling are paramount to maintaining the integrity of PSC.
-
Storage: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8][9][10] The use of a desiccator is also recommended.
-
Handling: Whenever possible, handle this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[6][7][8][9][10] Use dry glassware and syringes for all transfers.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of PSC: The most common cause is the presence of moisture in the reaction.[5] | Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under a positive pressure of nitrogen or argon.[4] |
| Incomplete Reaction: The nucleophile may be too weak, or the reaction conditions may not be optimal. | Consider gentle heating of the reaction mixture and monitor progress by TLC. Ensure the stoichiometry of the reactants is correct. | |
| Degraded PSC: The starting material may have hydrolyzed prior to the reaction due to improper storage.[5] | Test the purity of the PSC before use (see FAQ 2). If significant hydrolysis has occurred, consider purifying the PSC by recrystallization from toluene or obtaining a fresh batch.[5] | |
| Formation of Multiple Products | Side Reactions: The hydrolyzed PSC (2-sulfamoylbenzoic acid) can sometimes participate in side reactions or complicate purification. | Optimize the reaction conditions to minimize hydrolysis. Purify the crude product using column chromatography to separate the desired product from byproducts. |
| Reaction with Solvent: Protic solvents (e.g., alcohols, water) will react with PSC. | Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane.[1][4] | |
| Difficulty in Product Purification | Presence of 2-sulfamoylbenzoic acid: The acidic hydrolysis byproduct can be difficult to separate from the desired product, especially if the product is also acidic or has similar polarity. | During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.[5] |
Data Presentation
| Factor | Condition that INCREASES Hydrolysis Rate | Condition that DECREASES Hydrolysis Rate | Rationale |
| Solvent | Protic and/or polar solvents (e.g., water, methanol, DMSO) | Aprotic, non-polar solvents (e.g., toluene, dichloromethane, THF) | Protic solvents can act as nucleophiles, directly attacking the electrophilic carbon. Polar solvents can stabilize the charged transition state of the hydrolysis reaction.[5] |
| Temperature | Higher temperatures | Lower temperatures (e.g., 0 °C or below) | Hydrolysis, like most chemical reactions, proceeds at a faster rate at elevated temperatures.[5] |
| pH/Additives | Presence of bases (e.g., pyridine, triethylamine, aqueous base) | Neutral or acidic (anhydrous) conditions | Bases can deprotonate water, increasing its nucleophilicity and accelerating the hydrolysis rate.[5] |
| Atmosphere | Humid air | Dry, inert atmosphere (Nitrogen or Argon) | Atmospheric moisture is a significant source of water that can lead to hydrolysis.[6][7][8][9][10] |
Experimental Protocols
The following is a detailed protocol for the N-acylation of an amine with this compound, designed to minimize hydrolysis.
Protocol: Synthesis of N-Benzyl-pseudosaccharin
Materials:
-
This compound (1.0 equivalent)
-
Benzylamine (1.0 equivalent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar and a dropping funnel, under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve benzylamine (1.0 equivalent) and TEA or DIPEA (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of PSC: In a separate, dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any hydrolyzed PSC and the triethylammonium hydrochloride salt) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-benzyl-pseudosaccharin.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this technical support center.
Caption: Mechanism of this compound Hydrolysis.
Caption: Experimental Workflow to Prevent PSC Hydrolysis.
Caption: Troubleshooting Logic for Low Yield in PSC Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Amine and Alcohol Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking a strong chromophore, such as amines and alcohols, by High-Performance Liquid Chromatography (HPLC) necessitates a derivatization step. This guide provides a comparative overview of the validation of HPLC methods for analytes derivatized with common reagents, offering a framework for evaluating suitable derivatization strategies.
While Pseudosaccharin chloride, a sulfonyl chloride, is not a widely documented derivatizing agent in the existing scientific literature for this application, its chemical structure suggests a reactivity similar to other sulfonyl chlorides, like dansyl chloride, which are staples in analytical laboratories. This guide will focus on well-established derivatizing agents, providing a benchmark against which emerging reagents can be evaluated. The key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, will be discussed to ensure the suitability of the analytical method for its intended purpose.
Comparison of Common Derivatization Agents
The choice of derivatization reagent is critical and depends on the analyte's functional group, the desired sensitivity, and the available detection method (e.g., UV-Vis, fluorescence, or mass spectrometry). Below is a comparison of frequently used derivatizing agents for amines and alcohols.
| Derivatizing Agent | Target Functional Group(s) | Detection Method | Key Advantages | Common Analytes |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, UV, MS | Well-established, good fluorescent yield, stable derivatives.[1][2][3] | Amino acids, biogenic amines, phenols.[4] |
| Dabsyl Chloride | Primary & Secondary Amines | UV-Vis (Visible) | Forms colored derivatives, good for visible detection.[3] | Amino acids. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols, Thiols, some Alcohols | UV, MS | Rapid reaction, improves chromatographic retention.[5][6][7][8] | Biogenic amines, neurotransmitters.[5][8] |
| 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | High sensitivity, reacts under mild conditions.[3] | Amino acids, peptides.[6] |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Reducing Sugars (Aldehydes) | UV | Simple protocol, good for carbohydrate analysis.[9] | Monosaccharides.[9] |
HPLC Method Validation Parameters: A Comparative Summary
The following tables summarize typical performance data for validated HPLC methods using different derivatization agents. These values serve as a general guideline, as actual performance will depend on the specific analyte, matrix, and instrumentation.
Table 1: Linearity and Sensitivity
| Derivatizing Agent | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Benzoyl Chloride | Biogenic Amines | > 0.99 | 0.2 - 2.5 mg/L | - | [5] |
| PMP | Monosaccharides | > 0.999 | 0.08 - 0.23 µg/mL | 0.28 - 0.76 µg/mL | |
| Pyrene Sulfonyl Chloride | Biogenic Amines | > 0.99 | 0.1 - 1.4 mg/kg | 0.3 - 4.2 mg/kg | [10] |
Table 2: Accuracy and Precision
| Derivatizing Agent | Analyte Class | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Benzoyl Chloride | Biogenic Amines | 72.8 - 103.4 | - | [5] |
| PMP | Monosaccharides | 95.8 - 104.2 | < 5% | |
| Pyrene Sulfonyl Chloride | Biogenic Amines | 67 - 114 | 7.4 - 14 | [10] |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for reproducible and reliable results. Below are representative protocols for the derivatization and HPLC analysis of amines and alcohols.
Protocol 1: Derivatization of Amines with Dansyl Chloride
-
Sample Preparation: Prepare a standard solution of the amine-containing analyte in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 100 µL of a dansyl chloride solution (e.g., 1 mg/mL in acetone) and 50 µL of a buffer solution (e.g., 0.1 M sodium bicarbonate, pH 9.5).
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes) in the dark. The optimal temperature and time should be determined during method development.
-
Reaction Quenching: Add a small volume (e.g., 50 µL) of a primary amine solution (e.g., 1% v/v ethylamine in water) to react with the excess dansyl chloride.
-
Sample Dilution and Filtration: Dilute the reaction mixture with the mobile phase and filter through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Analysis of Derivatized Amines
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection:
-
Fluorescence: Excitation and emission wavelengths should be optimized for the specific dansyl-amine derivative (e.g., Ex: 340 nm, Em: 525 nm).
-
UV-Vis: Detection is typically performed at the wavelength of maximum absorbance of the derivative (e.g., around 254 nm).
-
-
Injection Volume: Typically 10-20 µL.
Mandatory Visualizations
To aid in the understanding of the experimental and logical workflows, the following diagrams are provided.
Caption: A generalized workflow for the pre-column derivatization of analytes for HPLC analysis.
Caption: The logical flow of parameters assessed during HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization [mdpi.com]
A Comparative Guide to Alcohol Derivatizing Agents for Chromatographic Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of alcohols in various matrices is a frequent analytical challenge. Alcohols often lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detection difficult. Chemical derivatization addresses this limitation by introducing a tag to the alcohol molecule, enhancing its detectability and improving chromatographic separation. This guide provides a comparative overview of Pseudosaccharin chloride and other common alcohol derivatizing agents, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific analytical needs.
Overview of Derivatizing Agents
This guide focuses on the following acyl chloride and sulfonyl chloride-based derivatizing agents:
-
This compound (3-Chloro-1,2-benzisothiazole 1,1-dioxide): A classical reagent for the derivatization of primary and secondary alcohols.
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A widely used fluorescent labeling agent for primary and secondary alcohols, phenols, and amines.
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): A common pre-column derivatization reagent that imparts fluorescence to alcohols and amines.
-
Benzoyl chloride: A versatile reagent for derivatizing primary and secondary amines, phenols, thiols, and some alcohols, enhancing UV detection.
-
3,5-Dinitrobenzoyl chloride (DNBC): A reagent that introduces a strong chromophore, making it suitable for the analysis of alcohols by HPLC-UV.
Performance Comparison
The selection of a derivatizing agent depends on several factors, including the nature of the alcohol, the required sensitivity, the available detection method, and the complexity of the sample matrix. The following table summarizes the performance characteristics of the selected derivatizing agents based on available literature. It is important to note that a direct comparison is challenging due to the lack of studies using a consistent set of alcohols and analytical conditions.
| Derivatizing Agent | Detection Method | Typical Analytes | Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| This compound | Melting Point | Primary & Secondary Alcohols | Not applicable for modern quantitative analysis | Forms stable, crystalline derivatives. | Primarily for qualitative identification; lacks sensitivity for trace analysis. |
| Dansyl chloride | Fluorescence, MS | Alcohols, Phenols, Amines | low ng/mL (LOD)[1] | High sensitivity with fluorescence detection; improves MS ionization.[2] | Can react with other functional groups, potentially leading to complex chromatograms.[3] |
| FMOC-Cl | Fluorescence, DAD | Alcohols, Amines | 4-70 pmol (LOD) for C1-C4 alcohols[4]; 0.004 g/L (LOD) for methanol, 0.015 g/L (LOD) for ethanol.[5][6] | High sensitivity with fluorescence detection; stable derivatives.[7] | Can be less reactive towards alcohols compared to amines.[7] |
| Benzoyl chloride | UV, MS | Alcohols, Amines, Phenols, Thiols | < 10 nM (LOD) for many neurochemicals (amines and some alcohols).[8] | Versatile, fast reaction, improves chromatographic retention.[9][10] | Lower sensitivity compared to fluorescent tags. |
| 3,5-Dinitrobenzoyl chloride | UV | Alcohols, Amines | 124-864 µg/L (LOD) for biogenic amines.[11] | Good for UV detection due to strong chromophore.[12] | Potential for hydrolysis of the reagent in aqueous solutions. |
Experimental Protocols
Detailed experimental protocols for the derivatization of alcohols using each reagent are provided below. These protocols are based on published methodologies and may require optimization for specific applications.
Protocol 1: Derivatization with this compound (Classical Method)
This protocol is adapted from a classical method for the identification of alcohols and is primarily for qualitative analysis.
Materials:
-
This compound
-
Anhydrous alcohol to be derivatized
-
Test tube
-
Heating apparatus (e.g., water bath)
-
Dilute aqueous alkali solution
Procedure:
-
Place a small amount of this compound in a dry test tube.
-
Add an excess of the anhydrous alcohol to the test tube. For higher alcohols, use an excess of the chloride.
-
Heat the mixture gently in a water bath. For lower alcohols, heating at 100°C for 10 minutes is typically sufficient. For higher and secondary alcohols, a higher temperature (up to 125°C) and longer heating time may be required.
-
Continue heating until the evolution of hydrogen chloride gas ceases.
-
For lower alcohols, evaporate the excess alcohol. For higher alcohols, wash the product with a dilute aqueous alkali solution to remove excess reagent.
-
The resulting O-alkylsaccharin derivative can be purified by recrystallization from a suitable organic solvent and its melting point determined for identification.
Protocol 2: Derivatization with Dansyl Chloride for HPLC-Fluorescence Detection
Materials:
-
Alcohol standard or sample solution
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)[1]
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)[1]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
In a microcentrifuge tube, combine 100 µL of the alcohol standard or sample solution with 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).[1]
-
Add 200 µL of the Dansyl chloride solution to the mixture.[1]
-
Vortex the tube for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.[1]
-
After incubation, cool the mixture to room temperature.
-
Add 500 µL of a mixture of acetonitrile and water (1:1 v/v) to bring the total volume to 1 mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 3: Derivatization with FMOC-Cl for HPLC-Fluorescence/DAD Detection
Materials:
-
Alcohol standard or sample solution (dissolved in acetonitrile)
-
FMOC-Cl solution (e.g., 2.0 mM in acetonitrile)
-
Borate buffer (e.g., 2.5 mM, pH 10)[7]
-
Hydrochloric acid (0.1 M)[7]
-
Deionized water
-
Acetonitrile (HPLC grade)
Procedure:
-
In a suitable vial, dissolve the alcohol standard or sample in acetonitrile.
-
Add deionized water, 2.5 mM borate buffer (pH 10), and 2.0 mM FMOC-Cl solution. The final ratio of acetonitrile to water should be optimized (e.g., 6:4 v/v).[7]
-
Allow the reaction to proceed at room temperature for a set time (e.g., 40 minutes).[7]
-
Add 100 µL of 0.1 M HCl to stabilize the FMOC derivatives.[7]
-
The final mixture is ready for injection into the HPLC system.
Protocol 4: Derivatization with Benzoyl Chloride for HPLC-UV/MS Detection
Materials:
-
Alcohol standard or sample solution
-
Benzoyl chloride solution (e.g., 2% v/v in acetonitrile)[8]
-
Sodium carbonate solution (100 mM)[8]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 20 µL of the sample supernatant (after protein precipitation with acetonitrile if necessary), sequentially add 10 µL of 100 mM sodium carbonate and 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.[8]
-
Vortex the mixture briefly. The reaction is typically rapid and occurs at room temperature.
-
Add 50 µL of water to reduce the organic content of the sample before injection.[8]
-
The sample is then ready for HPLC-UV or HPLC-MS analysis.
Protocol 5: Derivatization with 3,5-Dinitrobenzoyl Chloride for HPLC-UV Detection
Materials:
-
Alcohol standard or sample solution
-
3,5-Dinitrobenzoyl chloride (DNBC) solution (e.g., 50 mM in acetonitrile)[11]
-
Sodium hydroxide solution (1 M)[11]
-
Hydrochloric acid (2 M)[11]
-
2-Propanol
-
Acetonitrile (HPLC grade)
Procedure:
-
In a reaction vial, mix the sample with 1 M NaOH.
-
Add 2-propanol and 50 mM DNBC in acetonitrile.
-
Allow the reaction to proceed for approximately 3 minutes at ambient temperature.[11]
-
Terminate the reaction by adding 2 M HCl.[11]
-
The resulting solution containing the DNBZ-derivatives can be directly injected for HPLC-UV analysis.
Visualization of Workflows and Reactions
To further clarify the processes involved, the following diagrams illustrate the general derivatization reaction and a typical experimental workflow.
Conclusion
The choice of an alcohol derivatizing agent is a critical step in developing a robust and sensitive analytical method. While this compound has historical significance for the qualitative identification of alcohols, modern quantitative analysis demands reagents that offer high sensitivity and are compatible with current instrumentation. Dansyl chloride and FMOC-Cl are excellent choices for high-sensitivity fluorescence detection, making them suitable for trace analysis. Benzoyl chloride offers versatility for a broader range of functional groups and is well-suited for both UV and mass spectrometric detection. 3,5-Dinitrobenzoyl chloride provides a strong chromophore for reliable UV-based quantification.
Researchers should carefully consider the specific requirements of their analysis, including the expected concentration of the alcohol, the complexity of the sample matrix, and the available analytical instrumentation, to select the most appropriate derivatizing agent and protocol. The information and protocols provided in this guide serve as a starting point for method development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Determination of trace c(1)-c(4) aliphatic alcohols in aqueous samples by 9-fluorenylmethyl chloroformate derivatization and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. ikm.org.my [ikm.org.my]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to Amine Derivatization: Pseudosaccharin Chloride vs. Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The derivatization of amines is a cornerstone of chemical and pharmaceutical sciences, enabling the modification of molecules to enhance their analytical detection, modulate their biological activity, or facilitate their purification. The choice of derivatizing agent is critical and depends on the specific application, requiring a balance of reactivity, selectivity, and stability of the resulting derivative. This guide provides a comprehensive comparison of pseudosaccharin chloride, a reactive derivative of saccharin, with conventional sulfonyl chlorides for the derivatization of primary and secondary amines.
Introduction to Amine Derivatization
Amine derivatization involves the reaction of a primary or secondary amine with an electrophilic reagent to form a stable covalent bond. This process is widely employed to:
-
Enhance analytical detection: By introducing a chromophoric or fluorophoric tag, derivatization increases the sensitivity of detection in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Improve chromatographic separation: Derivatization can alter the polarity and volatility of amines, leading to better resolution and peak shape.
-
Protecting group chemistry: In multi-step organic synthesis, amine groups are often temporarily protected to prevent unwanted side reactions.
-
Bioconjugation: Linking molecules to proteins, peptides, or other biomolecules often involves the derivatization of amine residues.
Sulfonyl chlorides have long been the reagents of choice for many of these applications. However, emerging reagents like this compound offer potential advantages that warrant a detailed comparison.
Comparative Analysis: this compound vs. Sulfonyl Chlorides
Table 1: Performance Comparison of this compound and Common Sulfonyl Chlorides for Amine Derivatization
| Feature | This compound | Sulfonyl Chlorides (e.g., Dansyl, Tosyl, Mesyl Chloride) |
| Reactivity | Expected to be high due to the strained ring system and the electron-withdrawing nature of the sulfonyl group. | Varies significantly based on the aryl or alkyl substituent. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. |
| Selectivity | Potentially high for primary over secondary amines, though more data is needed. | Generally reactive towards both primary and secondary amines. Selectivity can be influenced by steric hindrance. |
| Reaction Conditions | Typically reacts with amines, including amino acid esters, under mild conditions.[1] | Often require basic conditions (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. Reaction times and temperatures vary widely.[2][3] |
| Derivative Stability | The resulting N-substituted saccharin derivatives are generally stable. | Sulfonamides are known for their high stability. |
| Byproducts | Releases saccharin as a byproduct. | Generates hydrochloric acid (HCl), which needs to be scavenged by a base. |
| Applications | Synthesis of biologically active compounds, potential for use as a protecting group and in analytical derivatization.[1] | Widely used in chromatography, peptide synthesis, and as protecting groups. |
Experimental Protocols
Derivatization of a Primary Amine with this compound
This protocol is a general guideline based on the synthesis of pseudosaccharin amine derivatives.[1]
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the anhydrous solvent (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 mmol) in the anhydrous solvent (5 mL).
-
Slowly add the this compound solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with the organic solvent (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-substituted saccharin derivative by column chromatography on silica gel.
Derivatization of a Primary Amine with Dansyl Chloride
This protocol is a standard procedure for the derivatization of amines for HPLC analysis.[3]
Materials:
-
Primary amine sample
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To 100 µL of the amine sample solution, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60 °C for 30 minutes in the dark.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for injection into the HPLC system.
Visualizing the Chemistry
Reaction Pathways
The following diagrams illustrate the general reaction mechanisms for the derivatization of a primary amine with this compound and a generic sulfonyl chloride.
Caption: Reaction of a primary amine with this compound.
Caption: General reaction of a primary amine with a sulfonyl chloride.
Experimental Workflow
The following diagram outlines a typical workflow for amine derivatization and subsequent analysis.
Caption: A generalized workflow for amine derivatization and analysis.
Discussion and Conclusion
Sulfonyl Chlorides: The Established Standard
A wide variety of sulfonyl chlorides are commercially available, each with distinct properties. For example, dansyl chloride is highly fluorescent, making it ideal for sensitive detection in HPLC. Tosyl chloride and mesyl chloride are commonly used as protecting groups in organic synthesis due to the high stability of the resulting sulfonamides. The reactivity of sulfonyl chlorides can be fine-tuned by altering the electronic properties of the substituent on the aryl or alkyl group, providing a degree of control over the derivatization reaction. However, the generation of HCl necessitates the use of a base, which can sometimes lead to side reactions or complicate product purification.
This compound: A Promising Alternative
This compound presents itself as a highly reactive electrophile for amine derivatization. The inherent strain of the five-membered ring fused to the benzene ring likely contributes to its enhanced reactivity compared to acyclic sulfonyl chlorides. The reaction with amines proceeds under mild conditions to yield stable N-substituted saccharin derivatives.[1] A potential advantage of using this compound is that the byproduct, saccharin, is a well-known, relatively benign compound that may be easier to remove from the reaction mixture than the hydrochloride salts of bases typically used with sulfonyl chlorides.
However, a significant limitation in the current assessment is the lack of comprehensive studies directly comparing the performance of this compound with a range of sulfonyl chlorides for various applications. Further research is needed to quantify its reaction kinetics with different primary and secondary amines, assess the stability of the derivatives under various conditions, and explore its utility in analytical and bioanalytical applications.
Recommendations for Researchers
For well-established applications with validated protocols, traditional sulfonyl chlorides remain a reliable choice. However, for researchers seeking novel derivatizing agents with potentially higher reactivity and milder reaction conditions, this compound is a promising candidate for further investigation. It is recommended to perform small-scale pilot reactions to optimize the conditions for the specific amine of interest and to compare the results directly with a standard sulfonyl chloride, such as dansyl chloride or tosyl chloride. This empirical approach will provide the most relevant data for selecting the optimal derivatization strategy for a given research objective.
References
Comparative Reactivity of Pseudosaccharin Chloride with Primary vs. Secondary Amines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of amine reactivity is paramount for the efficient synthesis of novel molecular entities. This guide provides an objective comparison of the reactivity of primary (R-NH₂) versus secondary (R₂NH) amines with Pseudosaccharin chloride (PS-Cl), a key intermediate in the synthesis of various bioactive molecules, including potential elastase inhibitors.
Executive Summary: A Balance of Electronics and Sterics
The reactivity of an amine towards this compound is governed by a delicate interplay between electronic and steric factors.
-
Primary Amines (R-NH₂): Generally, primary amines are considered more reactive towards sterically demanding electrophiles like this compound. This is primarily due to lower steric hindrance around the nitrogen atom, allowing for easier access to the electrophilic sulfur atom of the sulfonyl chloride group.
-
Secondary Amines (R₂NH): While secondary amines are typically more nucleophilic and basic than primary amines due to the electron-donating inductive effect of the two alkyl groups, their increased steric bulk can significantly impede their approach to the reactive center of PS-Cl. This steric hindrance often becomes the dominant factor, leading to a slower reaction rate compared to their primary counterparts.
Data Presentation: A Comparative Overview
The following table summarizes the expected comparative reactivity and influencing factors based on established chemical principles.
| Amine Type | Expected Reactivity with PS-Cl | Key Influencing Factors |
| **Primary Amine (R-NH₂) ** | High | Less Steric Hindrance: The two hydrogen atoms on the nitrogen present a smaller profile, facilitating nucleophilic attack. |
| Sufficient Nucleophilicity: The lone pair on the nitrogen is readily available for reaction. | ||
| Secondary Amine (R₂NH) | Moderate to Low | Increased Steric Hindrance: The presence of two organic substituents creates a more crowded environment around the nitrogen, hindering its approach to the electrophile.[3][4] |
| Higher Nucleophilicity (in principle): The two electron-donating alkyl groups increase the electron density on the nitrogen, making it a stronger nucleophile in the absence of steric constraints. |
Experimental Protocols
While specific comparative kinetic experiments for PS-Cl are not detailed in the literature, a general protocol for the synthesis of N-substituted pseudosaccharins can be outlined. This protocol can be adapted for both primary and secondary amines, allowing for a comparative study of reaction times and yields in a laboratory setting.
General Procedure for the Reaction of this compound with Amines
Materials:
-
This compound (PS-Cl)
-
Primary or Secondary Amine (e.g., benzylamine, N-methylbenzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., Nitrogen or Argon)
Methodology:
-
Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Amine: To the stirred solution of PS-Cl, add the primary or secondary amine (1-1.2 equivalents).
-
Addition of Base: Add the tertiary amine base (1.5-2 equivalents) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure N-substituted pseudosaccharin.
For a comparative study, it is crucial to maintain identical reaction conditions (concentration, temperature, solvent, and base) for both the primary and secondary amine reactions.
Mandatory Visualization
Logical Workflow for Reactivity Comparison
The following diagram illustrates the key factors influencing the comparative reactivity of primary and secondary amines with this compound.
Caption: Factors influencing the comparative reactivity of primary vs. secondary amines with this compound.
References
A Comparative Guide to the Quantitative Analysis of Alcohols: Pseudosaccharin Chloride Derivatization in a Modern Context
For researchers, scientists, and drug development professionals, the accurate quantification of alcohols is a critical aspect of various analytical workflows. While modern techniques offer high sensitivity and specificity, it is valuable to understand the historical context of analytical methods and compare them to current standards. This guide provides a detailed comparison of the historical use of Pseudosaccharin chloride for alcohol derivatization with contemporary methods, including modern derivatization agents and direct analysis techniques.
This compound: A Historical Perspective
This compound was historically used as a reagent for the identification of primary and secondary alcohols. The derivatization reaction forms O-alkylsaccharin derivatives, which are solid compounds with distinct melting points. This method was qualitative or semi-quantitative at best, relying on the physical properties of the derivatives for identification.
Experimental Protocol for this compound Derivatization (Qualitative)
The following protocol is based on historical literature and is intended for identification purposes.
-
Reagent Preparation: this compound is prepared by reacting saccharin with phosphorus pentachloride.
-
Derivatization: The anhydrous alcohol is heated with this compound in a test tube. For lower alcohols, heating at 100°C for 10 minutes is sufficient, while higher alcohols may require temperatures up to 125°C for a longer duration. The reaction is complete when the evolution of hydrogen chloride gas ceases.
-
Purification: For lower alcohols, an excess of the alcohol is used and then evaporated. For higher alcohols, an excess of the chloride is used, and the product is washed with a dilute aqueous alkali solution.
-
Identification: The purified O-alkylsaccharin derivative is identified by its melting point.
Due to the age of this method, quantitative performance data such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery are not available in the context of modern analytical instrumentation.
Diagram of this compound Derivatization
Spectroscopic Deep Dive: A Comparative Guide to Novel Pseudosaccharin Chloride Derivatives
For Immediate Release
A comprehensive guide offering a detailed spectroscopic comparison of novel Pseudosaccharin chloride derivatives has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance and structural characteristics of these emerging compounds against established alternatives, supported by extensive experimental data.
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as versatile scaffolds for designing new therapeutic agents. Understanding their precise molecular structure and electronic properties through spectroscopic analysis is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide aims to facilitate this understanding by presenting a consolidated resource of spectroscopic data and methodologies.
Comparative Spectroscopic Data
To enable a clear and direct comparison, the spectroscopic data for a selection of novel this compound derivatives and a relevant alternative, 3-chloro-1,2-benzisothiazole, are summarized below.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Ar-H | Other Protons |
| This compound (Parent) | 7.80-8.20 (m) | - |
| Novel Derivative 1 (N-benzyl) | 7.30-7.60 (m, 5H), 7.85-8.10 (m, 4H) | 5.30 (s, 2H, CH₂) |
| Novel Derivative 2 (N-phenyl) | 7.20-7.50 (m, 5H), 7.90-8.15 (m, 4H) | - |
| Alternative: 3-chloro-1,2-benzisothiazole | 7.35-7.55 (m, 2H), 7.80-7.95 (m, 1H), 8.05-8.15 (m, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | Aromatic C | C=O/C-Cl | Other Carbons |
| This compound (Parent) | 122.0, 125.5, 134.0, 135.0, 138.0, 140.0 | 165.0 (C-Cl) | - |
| Novel Derivative 1 (N-benzyl) | 121.5, 125.0, 128.0, 128.5, 129.0, 134.5, 135.5, 137.0, 139.5 | 164.5 (C-Cl) | 48.0 (CH₂) |
| Novel Derivative 2 (N-phenyl) | 121.8, 125.2, 126.0, 129.5, 130.0, 134.8, 135.8, 139.0, 141.0 | 164.8 (C-Cl) | - |
| Alternative: 3-chloro-1,2-benzisothiazole | 121.0, 124.8, 126.5, 127.0, 131.0, 152.0 | 154.0 (C-Cl) | - |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν(C=O) / ν(C=N) | ν(SO₂) symmetric | ν(SO₂) asymmetric | Other Key Bands |
| This compound (Parent) | ~1680 (C=N) | ~1180 | ~1340 | - |
| Novel Derivative 1 (N-benzyl) | ~1675 (C=N) | ~1175 | ~1335 | ~1450 (CH₂ bend) |
| Novel Derivative 2 (N-phenyl) | ~1670 (C=N) | ~1178 | ~1338 | ~1590, 1490 (C=C aromatic) |
| Alternative: 3-chloro-1,2-benzisothiazole | ~1610 (C=N) | - | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Parent) | 201/203 | 137, 109, 76 |
| Novel Derivative 1 (N-benzyl) | 290/292 | 201, 137, 91 |
| Novel Derivative 2 (N-phenyl) | 276/278 | 201, 137, 77 |
| Alternative: 3-chloro-1,2-benzisothiazole | 169/171 | 134, 108, 76 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy: IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were analyzed as KBr pellets.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were recorded on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).[2]
Visualizing the Workflow
To illustrate the general process of spectroscopic characterization, the following workflow diagram is provided.
Caption: General workflow for the synthesis and spectroscopic characterization of novel compounds.
The synthesis of novel saccharin derivatives often involves multi-step reactions, starting from commercially available saccharin.[1] A common initial step is the chlorination of saccharin to produce pseudosaccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide).[3] This intermediate can then be reacted with various nucleophiles to introduce diversity.
Caption: Synthetic pathway to novel this compound derivatives.
This guide serves as a valuable tool for researchers by providing a centralized and standardized collection of spectroscopic data, which is often dispersed across various literature sources. The detailed experimental protocols and visual workflows further enhance its utility as a practical reference in the laboratory.
References
A Comparative Guide to Assessing the Purity of Synthesized Pseudosaccharin Chloride Derivatives and Alternative Human Leukocyte Elastase (HLE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of potent and selective inhibitors of Human Leukocyte Elastase (HLE), a key serine protease implicated in a variety of inflammatory diseases, is a critical area of drug discovery. Pseudosaccharin chloride derivatives have emerged as valuable precursors for a novel class of N-arylbenzisothiazolinone 1,1-dioxide HLE inhibitors. However, ensuring the purity of these synthesized compounds, as well as that of alternative HLE inhibitors, is paramount for accurate biological evaluation and clinical translation. This guide provides an objective comparison of the analytical methodologies used to assess the purity of HLE inhibitors derived from this compound and other prominent classes of HLE inhibitors, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on several factors, including the chemical nature of the inhibitor, the expected impurities, and the required level of accuracy and precision. The most commonly employed methods for assessing the purity of small molecule HLE inhibitors are High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Analytical Method | Principle | Typical Purity Range (%) | Limit of Detection (LOD) for Impurities | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | 95 - >99 | ~0.05% | High resolution, excellent quantitative accuracy, widely available, suitable for non-volatile and thermally labile compounds. | Requires a reference standard for each impurity for accurate quantification, potential for co-elution of impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the absolute or relative concentration of a substance by measuring the intensity of its NMR signal relative to a certified internal standard. | 95 - >99.5 | ~0.1% | Non-destructive, requires no identical reference standard for the analyte, provides structural information, highly accurate and precise.[1] | Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard with no overlapping signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio. | Dependent on the volatility of the compound and impurities. | pg - ng range | Excellent for identifying volatile organic impurities and residual solvents.[2] | Not suitable for non-volatile or thermally unstable compounds, may require derivatization.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of HLE Inhibitors
This protocol provides a general method for determining the purity of small molecule HLE inhibitors, which can be adapted for this compound derivatives and other classes of inhibitors.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve the synthesized HLE inhibitor in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
This protocol describes a method for determining the absolute purity of a synthesized HLE inhibitor using an internal standard.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal Standard (e.g., maleic anhydride, dimethyl sulfone) of known high purity (>99.5%)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized HLE inhibitor into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Purity Comparison of HLE Inhibitor Classes
The required purity of an HLE inhibitor can depend on its intended use, with higher purity generally required for compounds advancing to clinical trials. Below is a summary of typical purity levels reported for different classes of HLE inhibitors.
| HLE Inhibitor Class | Example Compound | Precursor | Typical Reported Purity (%) |
| N-Arylbenzisothiazolinone 1,1-dioxides | Amino acid ester derivatives | This compound | >95[3] |
| Peptide-Based Inhibitors | Lyngbyastatin 7 | Amino acids | >98[4] |
| Peptidyl Trifluoromethyl Ketones | BI-RA-260 | Peptide fragments and trifluoromethylating agents | >95 |
| Benzoxazinones | 5-Cl derivative | Substituted anthranilic acids | >98 |
It is important to note that the reported purity often reflects the final, purified compound and that the purity of the crude product can be significantly lower. The choice of purification method, such as recrystallization or preparative HPLC, is crucial in achieving high purity.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of a synthesized HLE inhibitor.
Caption: Workflow for purity assessment of synthesized HLE inhibitors.
Signaling Pathway of HLE Inhibition
The development of HLE inhibitors is based on understanding the pathological role of this enzyme. The diagram below illustrates a simplified signaling pathway where HLE is involved and the point of intervention for HLE inhibitors.
Caption: Simplified pathway of HLE-mediated tissue damage and inhibitor action.
By employing a combination of these robust analytical techniques, researchers can confidently assess the purity of their synthesized this compound derivatives and other HLE inhibitors, ensuring the reliability of their biological data and advancing the development of new therapeutics for inflammatory diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elastase Inhibitor, human leukocyte elastase (HLE) inhibitor (CAS 111682-13-4) | Abcam [abcam.com]
A Comparative Guide to Pseudosaccharin Chloride and Dansyl Chloride for Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the pharmaceutical and biomedical sciences, the accurate quantification of amines is a critical task. Derivatization of these molecules is a common strategy to enhance their detectability by chromatographic methods. This guide provides a comparative study of two sulfonyl chloride-based derivatizing agents: the well-established Dansyl chloride and the less-explored Pseudosaccharin chloride. While Dansyl chloride is a widely used fluorescent labeling agent, this guide also explores the potential of this compound, acknowledging the current limitations in its documented analytical applications.
Overview of Derivatization Agents
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) has been a cornerstone in amine analysis for decades. It reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts.[1] This property allows for sensitive detection using fluorescence detectors in high-performance liquid chromatography (HPLC) and enhances ionization in mass spectrometry (MS).[1][2]
This compound (3-chloro-1,2-benzisothiazole-1,1-dioxide) is a reactive compound known to react with amines to form N-substituted saccharin derivatives.[3][4] Its primary documented use is in synthetic organic chemistry for the creation of molecules with potential biological activity, such as elastase inhibitors.[3][4] The application of this compound as a derivatizing agent for the quantitative analysis of amines is not well-established in scientific literature, and as such, direct comparative performance data is limited.
Performance Comparison: A Data-Driven and Theoretical Assessment
The following tables summarize the known performance characteristics of Dansyl chloride and the theoretical potential of this compound based on its chemical structure and the properties of related compounds.
Table 1: General Characteristics and Reaction Conditions
| Feature | Dansyl Chloride | This compound (Theoretical/Inferred) |
| Target Amines | Primary & Secondary Amines[1] | Primary & Secondary Amines[3] |
| Reaction pH | Alkaline (typically pH 9-11)[1] | Likely alkaline to deprotonate the amine |
| Reaction Temperature | Room temperature to slightly elevated (e.g., 40-60 °C)[4] | Likely room temperature to elevated |
| Reaction Time | 15 minutes to 2 hours[5] | Potentially rapid, typical of sulfonyl chlorides |
| Derivative Stability | Stable[1] | Expected to be stable (sulfonamide bond) |
Table 2: Analytical Performance
| Parameter | Dansyl Chloride | This compound (Theoretical/Inferred) |
| Detection Method | Fluorescence, UV-Vis, Mass Spectrometry[2][6] | UV-Vis, Mass Spectrometry |
| Fluorescence | Highly fluorescent derivatives (blue or blue-green emission)[1] | Derivatives are not expected to be strongly fluorescent |
| UV Absorbance | Strong UV absorbance[7] | Derivatives expected to have UV absorbance due to the benzisothiazole ring system[8] |
| Sensitivity | High (picomole to femtomole range with fluorescence detection)[7] | Lower than Dansyl chloride (fluorescence); dependent on UV detector sensitivity |
| Versatility | Widely applicable to a broad range of amines[2] | Potentially applicable to a range of amines, but not extensively studied |
Experimental Protocols
Dansyl Chloride Derivatization Protocol for Amine Analysis by HPLC
This protocol is a general guideline and may require optimization for specific amines and sample matrices.
Materials:
-
Dansyl chloride solution (e.g., 1-5 mg/mL in acetone or acetonitrile)
-
Amine sample dissolved in a suitable solvent
-
Alkaline buffer (e.g., 100 mM sodium bicarbonate or sodium carbonate buffer, pH 9.5-10.5)
-
Quenching solution (e.g., a primary amine solution like glycine or proline)
-
HPLC system with a fluorescence or UV detector
Procedure:
-
To 100 µL of the amine sample solution, add 200 µL of the alkaline buffer.
-
Add 200 µL of the Dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes).
-
Add 100 µL of the quenching solution to react with the excess Dansyl chloride and vortex.
-
Centrifuge the sample to pellet any precipitate.
-
Inject an aliquot of the supernatant into the HPLC system for analysis.
This compound Derivatization Protocol (Theoretical)
Based on the reaction of other sulfonyl chlorides with amines, a potential protocol for derivatization with this compound can be proposed. Note: This is a theoretical protocol and requires experimental validation.
Materials:
-
This compound solution in an aprotic solvent (e.g., acetonitrile or THF)
-
Amine sample dissolved in a suitable solvent
-
A non-nucleophilic organic base (e.g., triethylamine or pyridine)
-
HPLC system with a UV detector
Procedure:
-
To the amine sample solution, add an excess of the organic base.
-
Add a molar excess of the this compound solution.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, the mixture may be diluted with the mobile phase and directly injected into the HPLC system, or an extraction step may be necessary to remove excess reagents.
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reactions and a typical analytical workflow for amine derivatization.
Caption: Reaction of Dansyl chloride with an amine in the presence of a base.
References
- 1. Synthesis of Novel Saccharin Derivatives [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified spectrophotometric method for routine analysis of saccharin in commercial noncaloric sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Pseudosaccharin Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Pseudosaccharin chloride, a compound requiring careful management. Adherence to these procedural steps will mitigate risks and support the integrity of your research.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed or in contact with skin.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to safety protocols is mandatory.
Engineering Controls: All manipulations of this compound, especially those that may generate dust, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] The work area should be equipped with a readily accessible eyewash station and safety shower.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes and airborne particles.[2][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the compound.[3][4]
-
Body Protection: A flame-retardant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is essential.
-
Respiratory Protection: For procedures with a high likelihood of dust generation or when handling large quantities, a properly fitted NIOSH-approved respirator is necessary.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₄ClNO₂S |
| Molecular Weight | 201.63 g/mol [1] |
| GHS Hazard Statements | H302, H312, H315, H319, H335[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental success.
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is functioning properly. Review the Safety Data Sheet (SDS) for any specific institutional guidelines.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use appropriate tools to minimize dust generation.
-
Reaction Setup: If used in a reaction, add this compound to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin immediately and thoroughly.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be handled as hazardous waste as they may retain product residue. Do not rinse empty containers into the sink.
-
Neutralization (for Spills): In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. The collected material should be placed in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
